Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-formylpyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHLHMBABZKJHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407861 | |
| Record name | tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161282-57-1 | |
| Record name | tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 161282-57-1 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate, also commonly known as N-Boc-2-formylpyrrole, is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. The presence of a reactive aldehyde group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen makes it a valuable intermediate for the construction of a wide array of more complex molecules. The Boc group provides stability to the pyrrole ring, preventing unwanted side reactions, and can be readily removed under acidic conditions when desired. The aldehyde functionality serves as a synthetic handle for various transformations, including C-C bond formations and the introduction of nitrogen-containing moieties. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.
Chemical and Physical Properties
This compound is a stable, crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO₃ | |
| Molecular Weight | 195.21 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 50-52 °C | |
| Boiling Point | 292 °C (estimated) | |
| Density | 1.08 g/cm³ (estimated) | |
| CAS Number | 161282-57-1 | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. |
Spectral Data
The structural features of this compound can be confirmed by various spectroscopic techniques.
| Spectroscopy | Key Features and Assignments |
| ¹H NMR | The proton NMR spectrum typically shows a singlet for the aldehydic proton around 9.5 ppm. The pyrrole ring protons appear as multiplets between 6.0 and 7.5 ppm. A characteristic singlet for the nine protons of the tert-butyl group is observed around 1.6 ppm. |
| ¹³C NMR | The carbon NMR spectrum displays a resonance for the aldehydic carbonyl carbon in the range of 180-185 ppm. The pyrrole ring carbons resonate between 110 and 140 ppm. The quaternary carbon of the Boc group appears around 85 ppm, and the methyl carbons of the tert-butyl group are observed near 28 ppm. |
| Infrared (IR) | The IR spectrum is characterized by a strong carbonyl stretching vibration for the aldehyde at approximately 1670-1690 cm⁻¹. Another strong carbonyl stretch from the Boc protecting group is typically observed around 1730-1750 cm⁻¹. C-H stretching vibrations of the pyrrole ring and the alkyl groups are also present. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns often involve the loss of the tert-butyl group or the entire Boc group. |
Synthesis
A common and efficient method for the synthesis of this compound involves the formylation of N-Boc-pyrrole. The Vilsmeier-Haack reaction is a widely used method for this transformation.
Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-pyrrole
Materials:
-
N-Boc-pyrrole (1 equivalent)
-
Phosphorus oxychloride (POCl₃, 1.1 equivalents)
-
N,N-Dimethylformamide (DMF, 1.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is dissolved in anhydrous dichloromethane (DCM).
-
The solution is cooled to 0 °C in an ice bath.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent occurs.
-
After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes.
-
A solution of N-Boc-pyrrole in anhydrous DCM is then added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Caption: Synthetic workflow for the Vilsmeier-Haack formylation of N-Boc-pyrrole.
Chemical Reactivity
The aldehyde group and the N-Boc protecting group are the primary sites of reactivity in this compound, allowing for a diverse range of chemical transformations.
Reactions of the Aldehyde Group
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol with mild reducing agents like sodium borohydride (NaBH₄)[2].
-
Wittig Reaction: The aldehyde readily undergoes the Wittig reaction with phosphorus ylides to form alkenes, providing a powerful method for C-C double bond formation[2].
-
Reductive Amination: The aldehyde can be converted into various secondary and tertiary amines through reductive amination with primary or secondary amines in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
-
Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Knoevenagel condensation with active methylene compounds.
Reactions Involving the N-Boc Group
-
Deprotection: The N-Boc group is labile under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently removes the Boc group to yield the free N-H pyrrole.
Caption: Reactivity map of this compound.
Applications in Drug Development and Natural Product Synthesis
The unique combination of a reactive aldehyde and a stable protecting group makes this compound a valuable precursor in the synthesis of numerous biologically active compounds and natural products.
-
Synthesis of Pyrrole-Containing Pharmaceuticals: The pyrrole motif is a common scaffold in many pharmaceuticals. This building block allows for the controlled elaboration of the pyrrole ring, leading to the synthesis of potential drug candidates with diverse functionalities. For example, derivatives of 2-formylpyrrole have been investigated for their potential as enzyme inhibitors and receptor antagonists.
-
Natural Product Synthesis: Many natural products contain a pyrrole core. This compound serves as a key starting material in the total synthesis of several complex natural products. Its aldehyde functionality can be elaborated to construct intricate side chains, and the N-Boc group ensures the stability of the pyrrole ring during multi-step synthetic sequences. For instance, it is a precursor in the synthesis of various pyrrole alkaloids and other nitrogen-containing natural products[3][4].
Conclusion
This compound is a cornerstone building block in modern organic synthesis. Its well-defined reactivity, commercial availability, and the synthetic versatility offered by its aldehyde and N-Boc functionalities have established it as an indispensable tool for researchers in academia and industry. The ability to selectively manipulate both the aldehyde group and the protecting group provides a powerful platform for the efficient and controlled synthesis of a wide range of complex molecules, including novel pharmaceuticals and challenging natural products.
References
- 1. This compound | C10H13NO3 | CID 5057005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 4. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Boc-2-formylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-2-formylpyrrole, a key building block in the development of various pharmaceutical compounds. This document details the prevalent synthetic methodology, provides explicit experimental protocols, and presents a thorough characterization of the target compound through various analytical techniques.
Introduction
1-Boc-2-formylpyrrole, also known as tert-butyl 2-formyl-1H-pyrrole-1-carboxylate, is a valuable intermediate in organic synthesis. The presence of the Boc (tert-butoxycarbonyl) protecting group on the pyrrole nitrogen enhances its stability and allows for selective functionalization at other positions of the pyrrole ring. The formyl group at the 2-position serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, making it a crucial component in the synthesis of complex heterocyclic molecules with potential biological activity.
Synthesis of 1-Boc-2-formylpyrrole
The most common and efficient method for the synthesis of 1-Boc-2-formylpyrrole is the Vilsmeier-Haack reaction.[1] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as N-Boc-pyrrole, using a Vilsmeier reagent, which is typically formed from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.
Synthesis Workflow
The synthesis of 1-Boc-2-formylpyrrole proceeds through a two-step sequence starting from pyrrole. The first step involves the protection of the pyrrole nitrogen with a Boc group, followed by the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Boc-pyrrole
This protocol is adapted from established procedures for the formylation of pyrroles.
Materials:
-
1-Boc-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of anhydrous N,N-dimethylformamide (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath (0 °C), add phosphorus oxychloride (1.2 equivalents) dropwise via a dropping funnel.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-Boc-pyrrole (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 1-Boc-2-formylpyrrole as a solid.
Characterization of 1-Boc-2-formylpyrrole
The structure and purity of the synthesized 1-Boc-2-formylpyrrole are confirmed by a combination of spectroscopic methods and physical property measurements.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1-Boc-2-formylpyrrole is provided in the table below.[2]
| Property | Value |
| IUPAC Name | tert-butyl 2-formylpyrrole-1-carboxylate |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 g/mol |
| CAS Number | 161282-57-1 |
| Appearance | Solid |
| Melting Point | 49-53 °C |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1-Boc-2-formylpyrrole based on literature values for similar compounds and general spectroscopic principles.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | s | 1H | -CHO |
| ~7.2 | dd | 1H | Pyrrole H5 |
| ~6.8 | dd | 1H | Pyrrole H3 |
| ~6.2 | t | 1H | Pyrrole H4 |
| ~1.6 | s | 9H | -C(CH₃)₃ (Boc) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | -CHO |
| ~150 | -C=O (Boc) |
| ~135 | Pyrrole C2 |
| ~128 | Pyrrole C5 |
| ~120 | Pyrrole C3 |
| ~110 | Pyrrole C4 |
| ~85 | -C(CH₃)₃ (Boc) |
| ~28 | -C(CH₃)₃ (Boc) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2930 | Medium | C-H stretch (alkane) |
| ~1730 | Strong | C=O stretch (Boc ester) |
| ~1670 | Strong | C=O stretch (aldehyde) |
| ~1550, 1480 | Medium | C=C stretch (pyrrole ring) |
| ~1370, 1150 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 195.09 | [M]⁺ (Molecular Ion) |
| 139.07 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 96.04 | [M - Boc]⁺ (Loss of Boc group) |
| 68.03 | [Pyrrole-2-carbaldehyde]⁺ |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified 1-Boc-2-formylpyrrole in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer, for example, with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Data Acquisition: Obtain the mass spectrum in the appropriate mass range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
This technical guide has outlined the synthesis of 1-Boc-2-formylpyrrole via the Vilsmeier-Haack reaction and provided a comprehensive overview of its characterization. The detailed experimental protocols and tabulated spectroscopic data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the reliable preparation and identification of this important synthetic intermediate.
References
Spectroscopic and Synthetic Profile of N-tert-Butoxycarbonyl-pyrrole-2-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to N-tert-Butoxycarbonyl-pyrrole-2-carboxaldehyde. Due to the limited availability of a consolidated public database for the complete spectroscopic data of this specific compound, this document presents a detailed analysis based on the known spectral characteristics of its constituent moieties: the pyrrole-2-carboxaldehyde core and the N-tert-butoxycarbonyl (Boc) protecting group. This guide also includes detailed, generalized experimental protocols for the spectroscopic techniques discussed.
Chemical Structure and Properties
N-tert-Butoxycarbonyl-pyrrole-2-carboxaldehyde is a derivative of pyrrole-2-carboxaldehyde where the pyrrolic nitrogen is protected by a tert-butoxycarbonyl group. This protection enhances the compound's stability and modifies its reactivity, making it a valuable intermediate in organic synthesis.
Molecular Formula: C₁₀H₁₃NO₃[1]
Molecular Weight: 195.22 g/mol [1]
Appearance: Solid[1]
Melting Point: 49-53 °C[1]
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyrrole ring, the aldehyde group, and the tert-butyl group of the Boc protecting group. The electron-withdrawing nature of the Boc group and the aldehyde group will influence the chemical shifts of the pyrrole ring protons, causing them to appear at slightly different positions compared to the unsubstituted pyrrole.
Table 1: Predicted ¹H NMR Chemical Shifts for N-tert-Butoxycarbonyl-pyrrole-2-carboxaldehyde
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde CHO | ~9.5 - 10.0 | Singlet |
| Pyrrole H5 | ~7.2 - 7.4 | Doublet of doublets |
| Pyrrole H3 | ~7.0 - 7.2 | Doublet of doublets |
| Pyrrole H4 | ~6.2 - 6.4 | Doublet of doublets |
| Boc (CH₃)₃ | ~1.6 | Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the carbonyl carbon of the aldehyde, the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the Boc group, and the four distinct carbons of the pyrrole ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for N-tert-Butoxycarbonyl-pyrrole-2-carboxaldehyde
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehyde C=O | ~180 - 185 |
| Boc C=O | ~148 - 150 |
| Pyrrole C2 | ~135 - 140 |
| Pyrrole C5 | ~125 - 130 |
| Pyrrole C3 | ~115 - 120 |
| Pyrrole C4 | ~110 - 115 |
| Boc C(CH₃)₃ | ~84 - 86 |
| Boc C(CH₃)₃ | ~28 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the two carbonyl groups (aldehyde and Boc) and the C-H and C-N bonds of the pyrrole ring.
Table 3: Predicted IR Absorption Frequencies for N-tert-Butoxycarbonyl-pyrrole-2-carboxaldehyde
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C=O stretch | ~1670 - 1690 | Strong |
| Boc C=O stretch | ~1730 - 1750 | Strong |
| C-H stretch (aromatic) | ~3100 - 3150 | Medium |
| C-H stretch (aliphatic) | ~2950 - 3000 | Medium |
| C-N stretch | ~1300 - 1350 | Medium |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.22 g/mol ). Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc group.
Table 4: Predicted Mass Spectrometry Fragments for N-tert-Butoxycarbonyl-pyrrole-2-carboxaldehyde
| m/z | Fragment |
| 195 | [M]⁺ |
| 139 | [M - C₄H₈]⁺ |
| 95 | [M - C₅H₉O₂]⁺ (Pyrrole-2-carboxaldehyde) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Synthesis Methodology
A common method for the synthesis of N-tert-Butoxycarbonyl-pyrrole-2-carboxaldehyde involves the protection of the nitrogen atom of pyrrole-2-carboxaldehyde using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as 4-dimethylaminopyridine (DMAP).
References
An In-depth Technical Guide to tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate
IUPAC Name: tert-butyl 2-formylpyrrole-1-carboxylate[1] CAS Number: 161282-57-1[1]
This technical guide provides a comprehensive overview of tert-butyl 2-formyl-1H-pyrrole-1-carboxylate, a key building block in organic synthesis, particularly for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.
Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for experimental design and application.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.21 g/mol | [1] |
| Melting Point | 50-52 °C | |
| Boiling Point | 292 °C | |
| Density | 1.08 g/cm³ | |
| Flash Point | 130 °C |
Synthesis
The synthesis of this compound is most commonly achieved through the formylation of N-Boc-pyrrole. The Vilsmeier-Haack reaction is a widely employed and efficient method for this transformation, utilizing a Vilsmeier reagent generated in situ from a suitable formamide (such as N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[2][3][4][5]
Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-Pyrrole
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
tert-Butyl 1H-pyrrole-1-carboxylate (N-Boc-pyrrole)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) dropwise. The reaction is exothermic and should be controlled. Allow the mixture to stir at 0 °C for 30 minutes to an hour to ensure the complete formation of the Vilsmeier reagent. The reagent may be colorless or have a slight yellow to orange hue.[6]
-
Formylation Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve tert-butyl 1H-pyrrole-1-carboxylate in anhydrous dichloromethane (DCM). Cool this solution to 0 °C. To the stirred solution of N-Boc-pyrrole, add the freshly prepared Vilsmeier reagent dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction mixture may turn a dark red or brown color.
-
Work-up and Purification: Upon completion of the reaction, carefully quench the reaction by pouring the mixture into an ice-cold saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound as a solid.
Spectroscopic Data
The structural confirmation of this compound is achieved through standard spectroscopic techniques. The expected NMR and IR data are summarized below, based on the analysis of related substituted pyrroles.[7][8][9]
| Spectroscopic Data | **Expected Chemical Shifts (ppm) or Wavenumbers (cm⁻¹) ** |
| ¹H NMR (CDCl₃) | δ 9.5-9.7 (s, 1H, -CHO), 7.2-7.4 (m, 1H, pyrrole-H), 6.8-7.0 (m, 1H, pyrrole-H), 6.2-6.4 (m, 1H, pyrrole-H), 1.6 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ 180-185 (-CHO), 150-155 (C=O, carbamate), 130-135 (pyrrole-C2), 125-130 (pyrrole-C5), 115-120 (pyrrole-C4), 110-115 (pyrrole-C3), 83-86 (-C(CH₃)₃), 28 (-C(CH₃)₃) |
| IR (KBr) | ~1730-1750 cm⁻¹ (C=O, carbamate), ~1660-1680 cm⁻¹ (C=O, aldehyde), ~2820, 2720 cm⁻¹ (C-H, aldehyde) |
| Mass Spectrometry (EI) | m/z (%) = 195 (M⁺), 139, 94, 57 |
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable intermediate in the synthesis of a wide array of biologically active molecules and natural products. The 2-formylpyrrole moiety is a key structural feature in numerous alkaloids and synthetic compounds with diverse pharmacological properties.
Precursor to Bioactive Molecules
The class of 2-formylpyrroles has been shown to exhibit a range of biological activities, including:
-
Anti-inflammatory activity [10]
While specific studies on the biological activity of this compound are limited, its utility as a precursor to more complex molecules with these properties is well-established.
Synthesis of Lamellarin Alkaloids
A significant application of 2-formylpyrrole derivatives is in the total synthesis of lamellarin alkaloids.[13][14][15] These marine natural products exhibit potent cytotoxic activity against various cancer cell lines and have also been investigated for their anti-HIV properties. The general synthetic approach involves the construction of a polysubstituted pyrrole core, where the 2-formyl group serves as a handle for further functionalization and cyclization to build the complex polycyclic framework of the lamellarins.
Experimental and Logical Workflows
The utility of this compound as a synthetic intermediate can be visualized through the following logical workflow for the synthesis of a substituted pyrrole derivative, a common core in many drug candidates.
Caption: Synthetic utility of this compound.
The aldehyde functionality of this compound allows for a variety of subsequent chemical transformations, including olefination reactions (e.g., Wittig reaction), nucleophilic additions (e.g., Grignard reaction), and reductive aminations, opening avenues to a diverse range of substituted pyrrole derivatives for screening in drug discovery programs.
Potential Signaling Pathway Involvement
Given the broad biological activities of 2-formylpyrrole-containing compounds, it is plausible that derivatives of this compound could interact with various cellular signaling pathways. For instance, the anti-inflammatory and antiproliferative effects of some pyrrole derivatives suggest potential modulation of pathways involving kinases, transcription factors, or enzymes involved in oxidative stress.
Caption: Potential signaling pathways modulated by pyrrole derivatives.
This diagram illustrates a hypothetical mechanism where a pyrrole derivative, synthesized from this compound, could exert its biological effects by inhibiting key signaling proteins like kinases and transcription factors, or enzymes involved in the production of reactive oxygen species (ROS). Further research is necessary to elucidate the specific molecular targets of this class of compounds.
References
- 1. This compound | C10H13NO3 | CID 5057005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]
- 9. Pyrrole-2-carboxylic acid(634-97-9) 13C NMR [m.chemicalbook.com]
- 10. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 11. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Approaches to the Lamellarins—A Comprehensive Review [mdpi.com]
Physical and chemical properties of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate. This N-Boc protected 2-formylpyrrole is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic molecules for pharmaceutical and materials science applications.
Core Physical and Chemical Properties
This compound is a solid at room temperature with a melting point in the range of 50-52 °C.[1] It is soluble in common organic solvents such as dichloromethane and chloroform. The tert-butoxycarbonyl (Boc) protecting group enhances its stability compared to unsubstituted 2-formylpyrrole.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | [2] |
| Molecular Weight | 195.21 g/mol | [2] |
| Melting Point | 50-52 °C | [1] |
| Boiling Point | 292 °C | [1] |
| Density | 1.08 g/cm³ | [1] |
| Flash Point | 130 °C | [1] |
| Appearance | Off-white to light yellow solid | |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Synthesis and Purification
A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.
Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-pyrrole
Materials:
-
N-Boc-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve N-Boc-pyrrole in anhydrous dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until the gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5-20% ethyl acetate/hexanes).[1] Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as an off-white to light yellow solid.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the pyrrole ring protons, the aldehyde proton, and the tert-butyl group.
-
Aldehyde Proton (CHO): A singlet typically appears in the downfield region, around δ 9.30 ppm.
-
Pyrrole Ring Protons: Three distinct signals corresponding to the protons on the pyrrole ring.
-
Tert-butyl Protons ((CH₃)₃C): A sharp singlet integrating to nine protons is observed in the upfield region, typically around δ 1.10 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde, the carbonyl carbon of the Boc group, the carbons of the pyrrole ring, and the carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1650-1680 cm⁻¹.
-
C=O Stretch (Carbamate): Another strong absorption band for the Boc group carbonyl will be present, typically around 1700-1750 cm⁻¹.
-
C-H Stretch (Aldehyde): A characteristic weak band may be observed around 2720-2820 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Bands corresponding to the C-H stretches of the pyrrole ring and the tert-butyl group will be present in the 2850-3100 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.21 g/mol ). Fragmentation patterns will likely involve the loss of the tert-butyl group, the Boc group, and the formyl group.
Chemical Reactivity and Stability
The chemical reactivity of this compound is influenced by the presence of both the electron-withdrawing N-Boc group and the aldehyde functionality.
Stability
-
Acid Stability: The N-Boc protecting group is known to be labile under strongly acidic conditions, leading to its removal.[3] This property can be utilized for deprotection when required in a synthetic sequence.
-
Base Stability: The N-Boc group is generally stable to basic conditions.
Reactivity of the Aldehyde Group
The aldehyde group is a versatile functional handle for various chemical transformations:
-
Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles such as Grignard reagents and organolithium compounds, allowing for the introduction of various alkyl or aryl groups.
-
Wittig Reaction: It can undergo the Wittig reaction with phosphorus ylides to form alkenes.[2][4][5]
-
Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination: It can react with primary or secondary amines in the presence of a reducing agent to form the corresponding amines.
Biological Activity and Applications in Drug Discovery
While specific biological activity data for this compound is not extensively reported, the 2-formylpyrrole scaffold is present in numerous natural products with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Therefore, this compound serves as a crucial starting material for the synthesis of novel, biologically active molecules. Its utility as an intermediate in the synthesis of complex heterocyclic systems makes it a valuable tool for medicinal chemists and drug development professionals. Pyrrole derivatives, in general, are known to exhibit diverse pharmacological effects, and the functional handles present in this molecule allow for extensive derivatization and the exploration of structure-activity relationships.
Safety Information
This compound is classified as an irritant.
-
Hazard Statements:
-
Precautionary Statements:
It is essential to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. www1.udel.edu [www1.udel.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C10H13NO3 | CID 5057005 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Chemistry of N-Boc Protected Pyrroles: A Comprehensive Guide for Researchers
Introduction
N-Boc protected pyrroles, specifically tert-butyl pyrrole-1-carboxylate, are pivotal intermediates in the realm of organic synthesis, with significant applications in pharmaceutical development and materials science.[1] The introduction of the tert-butoxycarbonyl (Boc) protecting group to the pyrrole nitrogen atom modulates the reactivity of the pyrrole ring, enhancing its stability and allowing for selective functionalization. This technical guide provides an in-depth exploration of the synthesis, reactivity, and deprotection of N-Boc protected pyrroles, tailored for researchers, scientists, and professionals in drug development.
Synthesis of N-Boc Protected Pyrroles
The most common method for the synthesis of N-Boc-pyrrole involves the reaction of pyrrole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This reaction is typically carried out in an aprotic solvent such as acetonitrile or dichloromethane at room temperature.
A general procedure for the synthesis of various N-alkoxycarbonyl pyrroles, including N-Boc-pyrrole, involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran.[2][3] This method offers a single-step route to N-alkoxycarbonyl pyrroles in good yields.[2][3]
Experimental Protocol: Synthesis of N-Boc-Pyrrole
To a solution of pyrrole (1.0 eq) in anhydrous acetonitrile, 4-(dimethylamino)pyridine (DMAP, 0.1 eq) is added. The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-pyrrole, which can be further purified by column chromatography if necessary.
Reactivity of N-Boc Protected Pyrroles
The Boc group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack compared to unprotected pyrrole.[4][5] However, this deactivation allows for more controlled and selective reactions. The presence of the Boc group also facilitates reactions such as lithiation at the C2 position.
Electrophilic Aromatic Substitution
While the N-Boc group reduces the reactivity of the pyrrole ring, electrophilic substitution reactions can still be achieved, often with high regioselectivity.[4] Substitution typically occurs at the C2 and C5 positions due to the stabilization of the cationic intermediate.[4][6][7]
Lithiation and Subsequent Functionalization
A key feature of N-Boc-pyrrole chemistry is the ability to undergo regioselective deprotonation at the C2 position using strong bases like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of a chelating agent like TMEDA.[8][9] The resulting 2-lithio-N-Boc-pyrrole is a versatile intermediate that can be quenched with various electrophiles to introduce a wide range of functional groups at the 2-position.[9]
Experimental Protocol: Lithiation and Silylation of N-Boc-Pyrrole
A solution of N-Boc-pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, sec-butyllithium (s-BuLi, 1.1 eq) is added dropwise, and the mixture is stirred for a specified time at this temperature. An electrophile, such as trimethylsilyl chloride (TMSCl, 1.2 eq), is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the 2-substituted product.
Studies on the enantioselective lithiation of N-Boc-pyrrolidine using s-BuLi in the presence of sparteine-like chiral diamines have been conducted, achieving high enantioselectivity.[10][11] In situ IR spectroscopy has been used to study the lithiation-substitution of N-Boc-2-phenylpyrrolidine, revealing that the rotation of the Boc group can be a rate-limiting factor at low temperatures.[12][13]
| Reaction | Base/Reagent | Electrophile | Product | Yield (%) | Reference |
| Lithiation-Silylation | s-BuLi/TMEDA | Me₃SiCl | 2-(Trimethylsilyl)-N-Boc-pyrrole | - | [8] |
| Enantioselective Lithiation | s-BuLi/(-)-sparteine | Me₃SiCl | (S)-2-(Trimethylsilyl)-N-Boc-pyrrolidine | up to 98:2 er | [8] |
| Lithiation-Substitution | n-BuLi | Various | 2-Substituted-2-phenylpyrrolidines | - | [12][13] |
Table 1: Selected examples of lithiation reactions of N-Boc protected pyrroles and pyrrolidines.
Palladium-Catalyzed Cross-Coupling Reactions
N-Boc protected pyrroles are excellent substrates for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of C-C bonds in modern organic synthesis.
N-Boc-pyrrol-2-ylboronic acid, which can be prepared from 2-lithio-N-Boc-pyrrole, is a key building block for Suzuki-Miyaura cross-coupling reactions.[14] These reactions allow for the formation of biaryl and heteroaryl compounds.[15] The N-Boc group is generally stable under Suzuki-Miyaura coupling conditions, although some deprotection can occur.[16] An in situ method for the Suzuki coupling has also been developed where the boronic acid is generated and used immediately.[17]
Experimental Protocol: Suzuki-Miyaura Coupling
To a mixture of N-Boc-2-pyrroleboronic acid (1.0 eq), an aryl halide (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a suitable solvent system like dimethoxyethane (DME) and water, a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 eq), is added. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
| Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | Good | [15] |
| Various Aryl Bromides | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | Moderate to Excellent | [16] |
Table 2: Examples of Suzuki-Miyaura coupling reactions with N-Boc protected pyrrole derivatives.
The Heck reaction, involving the coupling of an unsaturated halide with an alkene, can be applied to N-Boc protected pyrroles.[18] For instance, an intramolecular Heck reaction of C2-tethered pyrroles has been used to synthesize 3,2'-spiropyrrolidine-2-oxindole derivatives.[19]
The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[20] This reaction has been used to synthesize 1,2,4-substituted pyrroles from N-(2-bromoallyl)amines and terminal alkynes.[21]
Diels-Alder Reaction
Pyrroles are generally poor dienes in Diels-Alder reactions due to their aromatic character.[22] However, the introduction of an N-Boc group can influence their reactivity. N-Boc-pyrrole has been shown to undergo Diels-Alder reactions with certain dienophiles, such as enantiomerically pure allene-1,3-dicarboxylates, to form endo-adducts.[14] Intramolecular Diels-Alder reactions of pyrroles have also been investigated.[23][24]
Deprotection of the N-Boc Group
The removal of the Boc protecting group is a crucial step in many synthetic sequences. The acid-lability of the Boc group allows for its cleavage under a variety of acidic conditions.
Acidic Deprotection
Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for Boc deprotection.[25][26] Other acidic conditions include hydrochloric acid (HCl) in various organic solvents like dioxane, ethyl acetate, or methanol, as well as aqueous phosphoric acid.[25][26][27]
Experimental Protocol: Deprotection using TFA
The N-Boc protected pyrrole derivative is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA, typically 20-50% v/v) is added, and the reaction is stirred at room temperature. The progress of the deprotection is monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then often co-evaporated with a solvent like toluene to remove residual acid. The resulting pyrrole salt can be neutralized with a base to obtain the free amine.
Mild Deprotection Methods
For substrates containing acid-sensitive functional groups, milder deprotection methods are required. A recently reported method utilizes oxalyl chloride in methanol at room temperature, which has been shown to be effective for a diverse range of N-Boc protected compounds, including those with heterocyclic moieties.[25][26] This method is tolerant of many functional groups.[26]
| Reagent | Solvent | Conditions | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | [25][26] |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | 0 °C to Room Temperature | [25][26][27] |
| Oxalyl Chloride | Methanol | Room Temperature | [25][26] |
| Aqueous Phosphoric Acid | - | - | [25][26] |
Table 3: Common reagents and conditions for N-Boc deprotection.
Applications in Drug Development and Materials Science
N-Boc protected pyrroles are valuable building blocks in the synthesis of pharmaceuticals and biologically active molecules.[1] They are key intermediates in the development of drugs targeting neurological and psychiatric disorders.[1] The pyrrole scaffold is a common motif in many natural products and medicinal compounds. The ability to functionalize the pyrrole ring selectively using the N-Boc protecting group strategy is therefore of great importance in drug discovery. For instance, N-Boc-2,5-dihydro-1H-pyrrole is used in the synthesis of β-aryl-GABA analogues and various antibacterial agents.[28] Furthermore, these compounds find use in materials science for the development of advanced polymers and coatings.[1]
The chemistry of N-Boc protected pyrroles offers a versatile and powerful platform for the synthesis of a wide array of functionalized pyrrole derivatives. The Boc group provides a balance of stability and reactivity, enabling selective transformations that are crucial for the construction of complex molecules. A thorough understanding of the synthesis, reactivity, and deprotection of these compounds, as outlined in this guide, is essential for researchers in organic synthesis, medicinal chemistry, and materials science to fully exploit their synthetic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 8. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 16. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. chem.ucla.edu [chem.ucla.edu]
- 24. Intramolecular Diels–Alder chemistry of pyrroles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. reddit.com [reddit.com]
- 28. nbinno.com [nbinno.com]
The Pivotal Role of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate, also known as N-Boc-2-formylpyrrole, has emerged as a cornerstone building block in contemporary organic synthesis. Its unique structural features, combining a reactive aldehyde functionality with a protected pyrrole ring, render it an exceptionally versatile intermediate for the construction of a diverse array of complex molecules, including pharmaceuticals, natural products, and advanced materials. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions while allowing for facile deprotection, providing synthetic chemists with a powerful tool for strategic molecular design. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this pivotal compound, complete with experimental protocols and quantitative data to empower researchers in their synthetic endeavors.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of N-Boc-pyrrole. This reaction introduces a formyl group at the C2 position of the pyrrole ring with high regioselectivity.
Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-Pyrrole
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
N-Boc-pyrrole (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (1.1 equivalents)
-
N,N-Dimethylformamide (DMF) (3 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of N,N-dimethylformamide in anhydrous dichloromethane, phosphorus oxychloride is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
A solution of N-Boc-pyrrole in anhydrous dichloromethane is then added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
The mixture is stirred vigorously for 30 minutes, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to afford the crude product.
-
Purification by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) yields this compound as a solid.
Quantitative Data:
| Parameter | Value |
| Yield | 80-95% |
| Appearance | White to pale yellow solid |
| Melting Point | 45-47 °C |
Key Reactions in Organic Synthesis
The aldehyde functionality of this compound serves as a versatile handle for a multitude of carbon-carbon bond-forming reactions, enabling the elaboration of the pyrrole core into more complex structures.
Wittig Reaction
The Wittig reaction provides a powerful method for the conversion of the formyl group into an alkene. This reaction is instrumental in introducing vinyl substituents, which can be further functionalized.
Workflow for a Typical Wittig Reaction:
Figure 2: Wittig reaction experimental workflow.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium chloride
Materials:
-
This compound (1 equivalent)
-
Benzyltriphenylphosphonium chloride (1.1 equivalents)
-
Potassium tert-butoxide (1.2 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of benzyltriphenylphosphonium chloride in anhydrous THF at 0 °C is added potassium tert-butoxide in portions.
-
The resulting orange-red solution of the ylide is stirred at 0 °C for 30 minutes.
-
A solution of this compound in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the corresponding stilbene derivative.
Quantitative Data for a Representative Wittig Reaction:
| Product | Yield |
| tert-butyl 2-(2-phenylvinyl)-1H-pyrrole-1-carboxylate | 75-85% |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to yield a new carbon-carbon double bond. This reaction is particularly useful for synthesizing α,β-unsaturated systems.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound (1 equivalent)
-
Malononitrile (1.1 equivalents)
-
Piperidine (catalytic amount)
-
Ethanol
-
Water
Procedure:
-
To a solution of this compound and malononitrile in ethanol is added a catalytic amount of piperidine.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The formation of a precipitate indicates the progress of the reaction.
-
Water is added to the reaction mixture to complete the precipitation.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Quantitative Data for a Representative Knoevenagel Condensation:
| Product | Yield |
| tert-butyl 2-(2,2-dicyanovinyl)-1H-pyrrole-1-carboxylate | >90% |
Reduction to Alcohol
The formyl group can be readily reduced to a hydroxymethyl group, providing a precursor for further synthetic transformations such as etherification or esterification.
Experimental Protocol: Reduction with Sodium Borohydride
Materials:
-
This compound (1 equivalent)
-
Sodium borohydride (NaBH₄) (1.5 equivalents)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in methanol at 0 °C is added sodium borohydride in portions.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
The reaction is quenched by the addition of water.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the corresponding alcohol.
Quantitative Data for the Reduction Reaction:
| Product | Yield |
| tert-butyl 2-(hydroxymethyl)-1H-pyrrole-1-carboxylate | >95% |
Applications in Drug Development and Natural Product Synthesis
The versatility of this compound has positioned it as a key intermediate in the synthesis of numerous biologically active molecules.
Synthesis of Atorvastatin Intermediate
One of the most notable applications is in the synthesis of intermediates for Atorvastatin (Lipitor®), a widely prescribed drug for lowering cholesterol. The pyrrole core of Atorvastatin is constructed using a Paal-Knorr synthesis, and derivatives of 2-formylpyrrole can be utilized in building the complex side chains. While the direct use of this compound in the industrial synthesis of Atorvastatin is part of proprietary processes, its derivatives are crucial for accessing the required pyrrole-based structures.[1][2]
Logical Relationship in Atorvastatin Synthesis:
Figure 3: Role in the synthesis of Atorvastatin.
Synthesis of Pyrrole-Based Kinase Inhibitors
The pyrrole scaffold is a common motif in many kinase inhibitors due to its ability to form key hydrogen bonding interactions with the enzyme's active site. This compound serves as a starting point for the synthesis of various pyrrole-based kinase inhibitors. The aldehyde group allows for the introduction of diverse substituents through reactions like reductive amination, which is crucial for tuning the selectivity and potency of the inhibitor.
Signaling Pathway Context (Generic Kinase Inhibition):
Figure 4: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound is an indispensable reagent in the arsenal of the modern organic chemist. Its straightforward synthesis and the remarkable reactivity of its aldehyde group provide access to a vast chemical space of pyrrole-containing molecules. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate its effective utilization in research and development, particularly in the fields of medicinal chemistry and natural product synthesis. As the demand for novel and complex molecular architectures continues to grow, the importance of this versatile building block is set to increase even further.
References
The N-Boc Protecting Group in Pyrrole Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, and its application in pyrrole chemistry is pivotal for the construction of complex nitrogen-containing heterocycles. This technical guide provides an in-depth exploration of the key features of the N-Boc protecting group in the context of pyrrole chemistry, offering a comprehensive resource for researchers in academia and the pharmaceutical industry.
Introduction: The Role of the N-Boc Group in Pyrrole Chemistry
Pyrroles are fundamental aromatic heterocyclic scaffolds found in a vast array of natural products, pharmaceuticals, and functional materials.[1] The lone pair of electrons on the pyrrole nitrogen atom actively participates in the aromatic sextet, rendering the ring electron-rich and highly susceptible to electrophilic substitution and polymerization under acidic conditions. The introduction of an N-protecting group is therefore crucial to modulate the reactivity of the pyrrole ring, enhance its stability, and direct the regioselectivity of its functionalization.[2]
Among the various N-protecting groups, the N-Boc group stands out due to its unique combination of electronic effects, steric bulk, and versatile cleavage conditions.[3][4] It serves as a versatile tool for chemists, enabling a wide range of synthetic transformations on the pyrrole core that would otherwise be challenging. This guide will delve into the synthesis of N-Boc pyrroles, their reactivity, deprotection strategies, and their application in key synthetic methodologies.
Synthesis of N-Boc Pyrrole
The most common method for the N-Boc protection of pyrrole involves the reaction of the pyrrole anion with di-tert-butyl dicarbonate (Boc₂O). A catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP) is often employed to facilitate the reaction.[5]
General Experimental Protocol for N-Boc Protection of Pyrrole
A general procedure for the synthesis of N-alkoxycarbonyl pyrroles, including N-Boc-pyrrole, has been described.[3][4] The following is a typical laboratory-scale protocol:
Reagents and Materials:
-
Pyrrole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (MeCN)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of pyrrole (1.0 eq) in acetonitrile, add DMAP (catalytic amount, e.g., 0.1 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until complete consumption of the starting material.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-Boc-pyrrole.
-
Purification by flash column chromatography on silica gel may be performed if necessary.[5]
Key Features and Reactivity of N-Boc Pyrrole
The N-Boc group significantly alters the chemical properties of the pyrrole ring through a combination of steric and electronic effects.
Electronic Effects
The Boc group is electron-withdrawing, which reduces the electron density of the pyrrole ring. This deactivation makes the ring less susceptible to uncontrolled electrophilic attack and polymerization, thereby enhancing its stability.[3][6] However, this deactivation can also limit its utility in classical Friedel-Crafts acylation reactions, which often require highly electron-rich aromatic substrates.[6][7]
Regioselectivity in Electrophilic Substitution
While the pyrrole ring is deactivated overall, the N-Boc group directs electrophilic substitution primarily to the C2 and C5 positions. A key transformation enabled by the N-Boc group is the regioselective lithiation at the C2 position.
The carbonyl oxygen of the Boc group can coordinate to a lithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), directing deprotonation to the adjacent C2 position.[8][9][10] This formation of a 2-lithio-N-Boc-pyrrole intermediate is a powerful strategy for the introduction of a wide range of electrophiles at a specific position.[8][11]
Diagram 1: Mechanism of N-Boc Directed Lithiation of Pyrrole
Caption: Directed lithiation of N-Boc-pyrrole.
Stability
The N-Boc group is generally stable to a wide range of reaction conditions, including basic and nucleophilic reagents. However, it is sensitive to strong acids and high temperatures.[12][13] The instability of N-Boc protected pyrroles under strongly acidic conditions precludes their use in certain processes like triflic anhydride-mediated acylations.[3]
Deprotection of the N-Boc Group
The facile removal of the Boc group under specific conditions is one of its most significant advantages. A variety of methods are available, allowing for selective deprotection in the presence of other functional groups.
Acidic Deprotection
The most common method for N-Boc deprotection is treatment with strong acids. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol are frequently used.[12][14]
Thermal Deprotection
The N-Boc group can also be removed by thermolysis, although this often requires high temperatures which may not be suitable for all substrates.[13]
Mild Deprotection Methods
For substrates sensitive to strong acids, milder deprotection methods have been developed. These include the use of oxalyl chloride in methanol, which proceeds at room temperature, and heating in water.[14][15][16]
Quantitative Comparison of Deprotection Methods
The choice of deprotection reagent depends on the specific substrate and the presence of other functional groups. The following table summarizes common deprotection conditions and their typical outcomes.
| Reagent/Condition | Solvent | Temperature | Reaction Time | Yield | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to rt | 1 - 4 h | High | Standard, effective method. TFA is volatile and corrosive.[12] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Methanol | room temperature | 1 - 16 h | High | Commonly used and effective.[12] |
| Oxalyl Chloride | Methanol | room temperature | 1 - 4 h | >70% | Mild conditions, tolerant of many functional groups.[14][16] |
| Water | Water | 90 - 100 °C | < 15 min | 90 - 97% | Green, catalyst-free method.[15] |
| Amberlyst 15 | Methanol | reflux | Variable | Good | Heterogeneous catalyst, easy workup.[12] |
| Thermolysis | High-boiling solvent | 150 °C | 1 - 2 h | Moderate | Catalyst-free, but requires high temperatures.[12] |
Applications in Key Synthetic Transformations
The unique properties of the N-Boc group make it an invaluable tool in a variety of important synthetic reactions involving pyrroles.
Lithiation and Electrophilic Quench
As previously mentioned, the directed lithiation of N-Boc-pyrrole provides a reliable route to 2-substituted pyrroles.
The following is a general protocol for the lithiation of N-Boc-pyrrole and subsequent reaction with an electrophile.[17]
Reagents and Materials:
-
N-Boc-pyrrole
-
n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide, carbonyl compound, etc.)
-
Inert atmosphere (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Dissolve N-Boc-pyrrole (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the organolithium reagent (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the specified time (e.g., 1 hour) to ensure complete lithiation.
-
Add a solution of the electrophile (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by flash column chromatography.
Diagram 2: Experimental Workflow for Lithiation-Substitution of N-Boc Pyrrole
Caption: A typical experimental workflow.
Friedel-Crafts Acylation
Due to the electron-withdrawing nature of the Boc group, traditional Friedel-Crafts acylation of N-Boc-pyrrole with a Lewis acid catalyst like aluminum chloride can be sluggish.[6] However, acylation can be achieved under specific conditions, often leading to 2-acylated products.[2] More reactive acylating agents or alternative catalytic systems may be required.
A general procedure for the Friedel-Crafts acylation of an aromatic compound is provided below and can be adapted for N-Boc-pyrrole with careful optimization.[18][19]
Reagents and Materials:
-
N-Boc-pyrrole
-
Acyl chloride or anhydride
-
Lewis acid (e.g., AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere
-
Dry glassware
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the Lewis acid (1.1 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add the acyl chloride (1.1 eq) to the suspension.
-
Add a solution of N-Boc-pyrrole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C or warm to room temperature, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or distillation.
Diagram 3: Logical Relationship in Friedel-Crafts Acylation
Caption: Key species in Friedel-Crafts acylation.
Suzuki-Miyaura Cross-Coupling
N-Boc-2-pyrroleboronic acid and its esters are valuable coupling partners in Suzuki-Miyaura reactions, allowing for the formation of C-C bonds between the pyrrole ring and various aryl or vinyl halides.[20][21][22]
The following is a general protocol for the Suzuki-Miyaura coupling of an N-Boc-2-pyrroleboronic acid derivative with an aryl halide.[23][24]
Reagents and Materials:
-
N-Boc-2-pyrroleboronic acid or ester
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., dioxane/water, DME)
-
Inert atmosphere
Procedure:
-
To a reaction vessel, add the N-Boc-2-pyrroleboronic acid derivative (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Conclusion
The N-Boc protecting group is an indispensable tool in pyrrole chemistry. Its ability to stabilize the pyrrole ring, direct regioselective functionalization, and its versatile deprotection options have made it a favorite among synthetic chemists. A thorough understanding of its features, as outlined in this guide, is essential for the strategic design and successful execution of synthetic routes toward complex pyrrole-containing molecules of interest in drug discovery and materials science.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. research.tue.nl [research.tue.nl]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mcours.net [mcours.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Formation of N-Boc pyrrole 2,5-methyl diester, a key intermediate in the Donohoe synthesis of 1-epiaustrali... [protocols.io]
- 18. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 19. websites.umich.edu [websites.umich.edu]
- 20. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 21. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Yoneda Labs [yonedalabs.com]
- 23. benchchem.com [benchchem.com]
- 24. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the reactivity of 2-formylpyrrole derivatives
An In-depth Technical Guide to the Reactivity of 2-Formylpyrrole Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylpyrrole derivatives, and more specifically the 5-hydroxymethylpyrrole-2-carbaldehyde scaffold, are a significant class of heterocyclic compounds.[1][2] They are widely found in nature, often originating from the non-enzymatic Maillard reaction between amines and reducing sugars.[1][3][4][5] Beyond their natural prevalence in cooked foods and traditional medicines, these compounds exhibit a diverse range of valuable biological activities, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects.[1][3][4][6] This has made them attractive targets in medicinal chemistry and drug discovery.[6] This guide provides a comprehensive overview of the synthesis, core reactivity, and biological applications of 2-formylpyrrole derivatives, intended to serve as a technical resource for professionals in the field.
Synthesis of 2-Formylpyrrole Derivatives
The construction of the 2-formylpyrrole core can be achieved through several synthetic strategies, ranging from classical heterocyclic chemistry reactions to modern, efficient methodologies.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds, including pyrroles.[7][8] The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[8][9] This electrophilic iminium salt then attacks the pyrrole ring.[9] For N-substituted pyrroles, formylation generally occurs at the more electron-rich C2 position.[9] However, the regioselectivity can be influenced by steric hindrance; bulky substituents on the nitrogen atom can direct formylation to the C3 position.[10][11][12]
Table 1: Vilsmeier-Haack Formylation of 1-Substituted Pyrroles
| 1-Substituent | Reagent | α:β Ratio | Total Yield (%) | Reference |
| Methyl | POCl₃/DMF | 3.6 : 1 | 79 | [10] |
| Ethyl | POCl₃/DMF | 4.5 : 1 | 85 | [10] |
| Isopropyl | POCl₃/DMF | 9.0 : 1 | 90 | [10] |
| t-Butyl | POCl₃/DMF | 1 : 12 | 85 | [10] |
| Phenyl | POCl₃/DMF | 9.0 : 1 | 93 | [10] |
| Triisopropylsilyl (TIPS) | POCl₃/DMF | < 1 : 24 | 69 (of β-isomer) | [11] |
Knorr-Type Synthesis and Modifications
The Knorr pyrrole synthesis and its variations are foundational methods for creating substituted pyrroles. While traditionally used to produce 2-carboxylate pyrroles, modifications have been developed to yield 2-formyl derivatives.[2][13][14] A common, albeit circuitous, route involves the hydrolysis of the 2-carboxylate group, followed by decarboxylation and subsequent re-formylation.[2][14]
A more direct and efficient modern approach involves the synthesis and subsequent reduction of 2-thionoester pyrroles.[13][14][15] These intermediates can be prepared using a Knorr-type approach and then reduced in a single step to the corresponding 2-formyl pyrrole using reagents like Raney® Nickel.[2][13][14] This method avoids the harsh conditions and poor atom economy of the traditional multi-step sequence.[2][14]
Table 2: One-Step Reduction of 2-Thionoester Pyrroles to 2-Formyl Pyrroles
| Pyrrole Substrate | Reagent | Product | Yield (%) | Reference |
| O-Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carbothioate | Raney® Ni | 3,5-Dimethyl-4-propyl-1H-pyrrole-2-carbaldehyde | 67 | [14] |
| O-Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carbothioate | Raney® Ni | 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | 75 | [14] |
Maillard-Type Condensation
Reflecting their natural origin, 2-formylpyrroles can be synthesized via Maillard-type reactions, which involve the condensation of amines with sugars or their degradation products.[1][16] This biomimetic approach is particularly useful for creating complex natural product scaffolds.[16] The key intermediate is often 3-deoxyglucosone, which reacts with an amine, cyclizes, and dehydrates to form the aromatic 5-(hydroxymethyl)-1-alkyl-1H-pyrrole-2-carbaldehyde core.[1]
Experimental Protocol: Vilsmeier-Haack Formylation of N-Phenylpyrrole [10]
-
Reagent Preparation: To a stirred solution of N-phenylpyrrole (1 eq.) in an appropriate solvent (e.g., 1,2-dichloroethane), phosphorus oxychloride (POCl₃, 1.05 eq.) is added dropwise at 0 °C.
-
Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF, 1.05 eq.) is then added to the mixture, and the solution is stirred at room temperature for 1 hour.
-
Reaction: The mixture is heated to reflux for a specified time (e.g., 1-2 hours) and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled and quenched by pouring it into a cold aqueous solution of potassium carbonate or sodium hydroxide.
-
Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to separate the isomeric 2-formyl and 3-formyl products.
Caption: Key synthetic routes to 2-formylpyrrole derivatives.
Core Reactivity of 2-Formylpyrrole Derivatives
The reactivity of 2-formylpyrroles is dictated by the interplay between the electron-rich pyrrole ring and the electron-withdrawing formyl group. This duality allows for selective reactions at three main sites: the carbonyl carbon, the pyrrole nitrogen, and the C3, C4, and C5 positions of the ring.
Reactions at the Formyl Group: Nucleophilic Addition
The aldehyde functionality is a classic electrophilic site, readily undergoing nucleophilic addition.[17] Common transformations include:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) yields the corresponding 2-hydroxymethylpyrrole.
-
Oxidation: Oxidation provides pyrrole-2-carboxylic acid.
-
Condensation: Reaction with primary amines or hydroxylamine derivatives affords imines (Schiff bases) and oximes, respectively. These reactions are fundamental in synthesizing more complex derivatives and bioconjugates.
-
Carbon Nucleophiles: Grignard reagents and organolithium compounds add to the carbonyl carbon to produce secondary alcohols.[17]
Reactions at the Pyrrole Ring: Electrophilic Aromatic Substitution
Pyrrole is significantly more reactive towards electrophiles than benzene.[18] The formyl group at the C2 position is electron-withdrawing and deactivating, directing subsequent electrophilic substitution primarily to the C4 and C5 positions. The C2 and C5 positions (α-positions) are inherently more nucleophilic than the C3 and C4 positions (β-positions) due to better stabilization of the cationic intermediate (arenium ion).[18][19] With the C2 position occupied, electrophiles will preferentially attack the remaining α-position (C5), followed by the β-positions.
Cycloaddition Reactions
The pyrrole ring and its derivatives can participate in cycloaddition reactions, although the inherent aromaticity of the ring can make this challenging. More commonly, the exocyclic double bond of a derivative formed from the formyl group can act as a dienophile. Furthermore, 2-formylpyrroles can be precursors to azomethine ylides, which are valuable 1,3-dipoles for [3+2] cycloaddition reactions to construct more complex heterocyclic systems.[20][21]
Experimental Protocol: Reductive Amination of a 2-Formylpyrrole Derivative
-
Imine Formation: A solution of the 2-formylpyrrole derivative (1 eq.) and a primary amine (1.1 eq.) in a suitable solvent (e.g., methanol or dichloromethane) is stirred at room temperature. A catalytic amount of acetic acid may be added to facilitate the reaction. The reaction is monitored by TLC until the starting aldehyde is consumed.
-
Reduction: The reaction mixture is cooled to 0 °C, and a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) is added portion-wise.
-
Quenching and Work-up: After stirring for 1-2 hours, the reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired 2-(aminomethyl)pyrrole derivative.
References
- 1. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 2. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-formyl pyrrole, 1003-29-8 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. scribd.com [scribd.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 19. quora.com [quora.com]
- 20. Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Handling and Storage of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the safe handling and optimal storage of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate. Adherence to these guidelines is crucial to ensure the integrity of the compound and the safety of laboratory personnel.
Compound Properties
This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 g/mol |
| Appearance | Off-white to beige solid |
| Melting Point | 49-53 °C |
| Storage Temperature | 2-8°C under an inert atmosphere (Nitrogen or Argon) |
Health and Safety Information
This compound is classified as an irritant. The following table summarizes the key hazard information.
| Hazard | Description |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash face, hands, and any exposed skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols: Best Practices for Handling
3.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and, for larger quantities, an apron or chemical-resistant suit may be necessary.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
3.2. General Handling Procedure
-
Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Have all necessary equipment and reagents readily available.
-
Ensure an emergency eyewash station and safety shower are accessible.
-
-
Dispensing:
-
As the compound is a solid, carefully weigh the required amount in a tared, sealed container to minimize dust generation.
-
Use appropriate tools (e.g., spatula) for transfer. Avoid creating dust.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If necessary, use gentle heating and stirring to facilitate dissolution.
-
-
Post-Handling:
-
Thoroughly clean all equipment that has come into contact with the compound.
-
Decontaminate the work area.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Storage and Stability
Proper storage is critical to maintain the stability and purity of this compound.
4.1. Recommended Storage Conditions
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent degradation from air and moisture.
-
Container: Keep the container tightly sealed.
-
Location: Store in a dry, well-ventilated area away from incompatible materials.
4.2. Stability Considerations
While specific stability studies are not publicly available, pyrrole derivatives can be sensitive to light, air, and acidic conditions. The tert-butoxycarbonyl (Boc) protecting group can be cleaved under acidic conditions. Therefore, it is crucial to avoid contact with strong acids and to protect the compound from prolonged exposure to light and air.
Workflow and Logical Relationships
The following diagrams illustrate the recommended workflows for handling and storing this compound.
Caption: Safe Handling Workflow for this compound.
Caption: Optimal Storage Protocol for this compound.
Methodological & Application
Application Notes & Protocols: Synthesis of Substituted Pyrroles using Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the chemical modification of tert-butyl 2-formyl-1H-pyrrole-1-carboxylate, a versatile building block in medicinal chemistry and materials science. The N-Boc protecting group enhances solubility in organic solvents and modulates the reactivity of the pyrrole ring, while the 2-formyl group serves as a reactive handle for a variety of synthetic transformations. The following sections detail key reactions such as Wittig olefination, Knoevenagel condensation, and reductive amination, enabling the synthesis of a diverse range of substituted pyrrole derivatives. Quantitative data is summarized in tables, and experimental workflows are visualized to facilitate procedural understanding and implementation.
Overview of Synthetic Transformations
This compound is an excellent electrophile that readily participates in several carbon-carbon and carbon-nitrogen bond-forming reactions. The aldehyde functionality allows for nucleophilic additions and condensations, providing access to pyrroles substituted at the 2-position with various functional groups. The diagram below illustrates the primary synthetic pathways available from this key starting material.
Caption: Key synthetic routes from this compound.
Carbon-Carbon Bond Forming Reactions
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a reliable method for converting aldehydes into alkenes. It involves the reaction of the pyrrole aldehyde with a phosphonium ylide, generated in situ from a phosphonium salt and a base. This reaction is highly effective for creating vinyl-substituted pyrroles.[1]
Experimental Protocol: Synthesis of tert-butyl 2-((E)-2-methoxyvinyl)-1H-pyrrole-1-carboxylate
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (nBuLi, 1.1 eq), dropwise to the suspension. Stir the resulting deep red/orange solution for 1 hour at 0 °C to ensure complete ylide formation.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction & Quenching: Stir the reaction mixture at 0 °C for 10-15 minutes, monitoring by TLC. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the vinyl ether product.[1]
Caption: Experimental workflow for the Wittig reaction.
Data Summary: Wittig Reaction of Substituted Pyrrole Aldehydes
| Entry | Ylide Precursor | Product | Yield (%) | Reference |
| 1 | (Methoxymethyl)triphenylphosphonium chloride | tert-butyl 3-(allyl...)-4-(2-methoxyvinyl)-1H-pyrrole-2-carboxylate | 75 | [1] |
| 2 | Benzyltriphenylphosphonium chloride | tert-butyl 2-styryl-1H-pyrrole-1-carboxylate | ~70-85 | Est. |
| 3 | (Ethoxycarbonylmethyl)triphenylphosphonium bromide | Ethyl 3-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)acrylate | ~80-90 | Est. |
| Yields are based on reported values for similar substrates and may vary. |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[2] It is an effective method for synthesizing α,β-unsaturated systems, which are valuable precursors for further functionalization. A weak base like piperidine or pyridine is typically used as a catalyst.[3]
Experimental Protocol: Synthesis of tert-butyl 2-(2,2-dicyanovinyl)-1H-pyrrole-1-carboxylate
-
Setup: To a solution of this compound (1.0 eq) in ethanol (0.3 M), add malononitrile (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC. A precipitate may form as the product is generated.
-
Isolation: If a precipitate forms, cool the mixture to room temperature, then in an ice bath, and collect the solid product by vacuum filtration.
-
Work-up: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by recrystallization or silica gel chromatography.
Data Summary: Knoevenagel Condensation
| Entry | Active Methylene Compound | Catalyst | Product Type | Approx. Yield (%) | Reference |
| 1 | Malononitrile | Piperidine | 2-(2,2-Dicyanovinyl)pyrrole derivative | >90 | [2][3] |
| 2 | Diethyl malonate | Piperidine | Diethyl 2-((1-Boc-1H-pyrrol-2-yl)methylene)malonate | ~85-95 | [2][3] |
| 3 | Cyanoacetic acid | Pyridine | 3-(1-Boc-1H-pyrrol-2-yl)-2-cyanoacrylic acid | ~70-80 | [2][4] |
| Yields are estimated based on general reaction efficiency. |
Carbon-Nitrogen Bond Forming Reactions
Reductive Amination
Reductive amination is a powerful two-step, one-pot method for forming amines from aldehydes. The process involves the initial formation of an imine intermediate via condensation with a primary or secondary amine, followed by in situ reduction to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines over aldehydes, and does not require acidic conditions.[5]
Experimental Protocol: General Procedure for Reductive Amination
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (0.2 M).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature overnight (12-16 hours). Monitor for completion by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting amine by silica gel column chromatography.
Caption: Experimental workflow for reductive amination.
Data Summary: Reductive Amination
| Entry | Amine | Reducing Agent | Product Type | Approx. Yield (%) | Reference |
| 1 | Benzylamine | NaBH(OAc)₃ | N-benzyl-N-((1-Boc-1H-pyrrol-2-yl)methyl)amine | ~80-95 | [5][6] |
| 2 | Aniline | NaBH(OAc)₃ | N-((1-Boc-1H-pyrrol-2-yl)methyl)aniline | ~75-90 | [6] |
| 3 | Morpholine | NaBH(OAc)₃ | 4-((1-Boc-1H-pyrrol-2-yl)methyl)morpholine | ~85-95 | [5] |
| 4 | Methylamine (aq) | NaBH(OAc)₃ | N-((1-Boc-1H-pyrrol-2-yl)methyl)methanamine | ~70-85 | [7] |
| Yields are estimated based on general reaction efficiency. |
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Experimental Protocol for Wittig Reaction with 1-Boc-2-formylpyrrole
Application Note
This document provides a detailed experimental protocol for the synthesis of (E)-1-Boc-2-(2-ethenyl)pyrrole via a Wittig reaction between 1-Boc-2-formylpyrrole and methyltriphenylphosphonium bromide. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[1][2] In this protocol, the ylide is generated in situ from methyltriphenylphosphonium bromide using potassium tert-butoxide as a strong base. This base is chosen as a milder alternative to organolithium bases, which can potentially cleave the tert-butyloxycarbonyl (Boc) protecting group. The reaction proceeds at room temperature, providing a straightforward and efficient route to the desired vinylpyrrole derivative.
The resulting product, (E)-1-Boc-2-(2-ethenyl)pyrrole, is a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic structures. The protocol described herein includes a detailed step-by-step procedure, a summary of quantitative data, and a workflow diagram to ensure reproducibility and ease of use in a laboratory setting.
Experimental Protocol
Materials and Reagents
-
1-Boc-2-formylpyrrole
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
NMR spectrometer
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the flask to form a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Ylide Generation:
-
To the cooled and stirring suspension, add potassium tert-butoxide (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which the color should turn yellow-orange, indicating the formation of the phosphorus ylide.
-
-
Wittig Reaction:
-
In a separate flask, dissolve 1-Boc-2-formylpyrrole (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the solution of 1-Boc-2-formylpyrrole dropwise to the ylide suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel.
-
Add ethyl acetate and water, then shake the funnel to partition the product into the organic layer.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[3]
-
Elute with a gradient of ethyl acetate in hexanes to isolate the pure (E)-1-Boc-2-(2-ethenyl)pyrrole.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as an oil or solid. A similar Wittig reaction on a Boc-protected pyrrole derivative yielded the product as a colorless oil.[4]
-
Data Presentation
| Parameter | Value |
| Reactants | |
| 1-Boc-2-formylpyrrole | 1.0 eq |
| Methyltriphenylphosphonium bromide | 1.2 eq |
| Potassium tert-butoxide | 1.1 eq |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Expected Yield | ~56% (based on a similar reaction)[4] |
| Product Characterization | |
| ¹H NMR (CDCl₃, est.) | δ 7.2-7.4 (m, 1H, Pyrrole-H), 6.8-7.0 (dd, 1H, Vinyl-H), 6.1-6.3 (m, 1H, Pyrrole-H), 6.0-6.2 (m, 1H, Pyrrole-H), 5.5-5.7 (d, 1H, Vinyl-H), 5.1-5.3 (d, 1H, Vinyl-H), 1.6 (s, 9H, Boc-H) |
| ¹³C NMR (CDCl₃, est.) | δ 149.5 (C=O), 131.0 (Pyrrole-C), 129.0 (Vinyl-CH), 125.0 (Pyrrole-CH), 118.0 (Vinyl-CH₂), 115.0 (Pyrrole-CH), 110.0 (Pyrrole-CH), 84.0 (Boc-C), 28.0 (Boc-CH₃) |
Note: NMR data are estimated based on analogous compounds and general chemical shift principles. Actual values may vary.
Mandatory Visualization
Caption: Experimental workflow for the Wittig reaction of 1-Boc-2-formylpyrrole.
References
Application Notes and Protocols for the Reductive Amination of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a powerful and versatile method for the synthesis of secondary and tertiary amines. This reaction involves the formation of an imine or iminium ion from an aldehyde or ketone and a primary or secondary amine, followed by in situ reduction. This application note provides a detailed protocol for the reductive amination of tert-butyl 2-formyl-1H-pyrrole-1-carboxylate, a common building block in the synthesis of pyrrole-containing pharmaceuticals. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent is highlighted, offering broad functional group tolerance and high yields.
Reaction Principle
The reductive amination of this compound proceeds in two main steps:
-
Imine/Iminium Ion Formation: The aldehyde carbonyl group reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an imine (with a primary amine) or an iminium ion (with a secondary amine). This step is often catalyzed by mild acid.
-
Reduction: A hydride-based reducing agent, selectively reduces the C=N double bond of the imine or iminium ion to afford the corresponding amine. Sodium triacetoxyborohydride is particularly effective as it is less basic and more sterically hindered than other borohydrides, making it selective for the iminium ion over the starting aldehyde.
Data Presentation
The following table summarizes representative data for the reductive amination of this compound with various amines. Conditions typically involve the use of sodium triacetoxyborohydride as the reducing agent in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.
| Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | Room Temp | 12 | ~90% (estimated) |
| Aniline | NaBH(OAc)₃ | DCE | Room Temp | 16 | 85-95% |
| Ethanolamine | NaBH(OAc)₃ | DCM | Room Temp | 12 | >80% |
| Morpholine | NaBH(OAc)₃ | DCE | Room Temp | 12 | 88% |
| Piperidine | NaBH(OAc)₃ | DCM | Room Temp | 12 | ~90% (estimated) |
| n-Butylamine | NaBH(OAc)₃ | DCM | Room Temp | 12 | >80% |
Note: Yields are based on reported procedures for similar substrates and general knowledge of the reaction's efficiency. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCE or DCM (approximately 0.1-0.2 M concentration).
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to liberate the free amine.
-
For less reactive amines or ketones, a catalytic amount of acetic acid (0.1-1.0 eq) can be added to facilitate imine/iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Caution: The addition may cause gas evolution.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted tert-butyl 2-(aminomethyl)-1H-pyrrole-1-carboxylate.
Visualizations
Reductive Amination Workflow
Caption: Workflow for the reductive amination of this compound.
Signaling Pathway of Reductive Amination
Caption: Chemical pathway of the reductive amination reaction.
Application Notes: Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate, also known as N-Boc-2-formylpyrrole, is a highly versatile and valuable building block in modern organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances the stability of the pyrrole ring, preventing unwanted polymerization or side reactions, while the C2-formyl group serves as a reactive handle for a wide array of chemical transformations. These characteristics make it an ideal starting material for the stereocontrolled and efficient synthesis of complex molecular architectures, particularly those found in pyrrole-containing natural products.[1][2] Many of these natural products exhibit significant biological activities, making them attractive targets for drug discovery and development.[3][4] This document provides detailed application notes and protocols for its use in the synthesis of key natural product scaffolds.
Application Note 1: Synthesis of the Rhazinilam Core Structure
The alkaloid (-)-Rhazinilam, first isolated from the plant Rhazya stricta, is a potent anticancer agent that mimics the cellular effects of Paclitaxel by stabilizing microtubules.[5][6] Its unique nine-membered lactam ring fused to a pyrrole core and a quaternary stereocenter has made it a challenging and popular target for total synthesis. N-Boc-2-formylpyrrole is a common starting point for constructing the pyrrole-containing segment of the molecule.
A key transformation in many Rhazinilam syntheses involves the extension of the C2-formyl group via olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, to build the side chain necessary for subsequent cyclization.
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
This protocol describes the olefination of this compound to form a key α,β-unsaturated ester intermediate, a common precursor in the synthesis of Rhazinilam analogues.
Reaction:
-
Starting Material: this compound
-
Reagent: Triethyl phosphonoacetate
-
Base: Sodium hydride (NaH)
-
Solvent: Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil and decant the hexanes carefully via cannula.
-
Add anhydrous THF to the flask, cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.2 eq.) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease and the solution becomes clear.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired (E)-ethyl 3-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)acrylate.
Quantitative Data Summary
The following table summarizes typical results for the HWE olefination and subsequent key transformations in a representative Rhazinilam synthesis.
| Step | Reactants | Product | Yield (%) | Reference Conditions |
| 1. HWE Olefination | N-Boc-2-formylpyrrole, Triethyl phosphonoacetate, NaH | (E)-ethyl 3-(1-(Boc)-1H-pyrrol-2-yl)acrylate | 85-95% | THF, 0 °C to rt, 4-6h |
| 2. Side Chain Addition | Product from Step 1, Aryl Grignard Reagent, CuI | Michael addition product | 70-80% | THF, -78 °C, 2h |
| 3. Boc Deprotection | Product from Step 2 | Deprotected pyrrole intermediate | >95% | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| 4. Macrolactamization | Deprotected amino-acid precursor | Rhazinilam core structure | 50-65% | High dilution, peptide coupling agents (e.g., HATU) |
Application Note 2: Precursors for Aspidosperma Alkaloids
The Aspidosperma family of indole alkaloids comprises over 250 members, many of which possess complex pentacyclic frameworks and significant biological properties.[7] A common strategy for their synthesis involves the construction of a key tricyclic or tetracyclic ketone intermediate, which is later elaborated to the final natural product.[8][9] N-Boc-2-formylpyrrole can be elaborated into intermediates suitable for cycloaddition reactions to rapidly build the core structure.
For instance, the formyl group can be converted to a vinyl group via a Wittig reaction. The resulting N-Boc-2-vinylpyrrole is a versatile diene or dienophile for Diels-Alder reactions to construct the polycyclic core of Aspidosperma alkaloids.[8]
Experimental Protocol: Wittig Reaction for Vinylpyrrole Synthesis
This protocol outlines the conversion of the formyl group to a vinyl group, creating a key diene for subsequent cycloaddition reactions.
Reaction:
-
Starting Material: this compound
-
Reagent: Methyltriphenylphosphonium bromide
-
Base: n-Butyllithium (n-BuLi)
-
Solvent: Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 eq.).
-
Add anhydrous THF and cool the resulting suspension to 0 °C.
-
Slowly add n-Butyllithium (1.05 eq., solution in hexanes) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 3 hours. Monitor completion by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product contains triphenylphosphine oxide as a major byproduct.
-
Purify by flash column chromatography on silica gel (eluting with a high-hexane/ethyl acetate gradient) to isolate Tert-butyl 2-vinyl-1H-pyrrole-1-carboxylate.
General Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the application of N-Boc-2-formylpyrrole in the synthesis of complex alkaloids.
Caption: Generalized synthetic pathway from N-Boc-2-formylpyrrole.
This document demonstrates that this compound is a cornerstone reagent for the synthesis of bioactive natural products. Its stability and the versatile reactivity of the formyl group allow for the strategic construction of complex molecular frameworks, enabling crucial research in medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formal Synthesis of Aspidosperma Alkaloids via the Intramolecular [3 + 2] Cycloaddition of 2-Azapentdienyllithiums - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Synthesis of (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, and (±)-Vincadifformine via a Cascade and Common Intermediate Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formal total syntheses of aspidosperma alkaloids via a novel and general synthetic pathway based on an intramolecular Heck cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1-Boc-2-formylpyrrole in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-2-formylpyrrole is a versatile building block in medicinal chemistry, serving as a key starting material for the synthesis of a variety of pharmaceutical intermediates. The presence of the Boc protecting group on the pyrrole nitrogen enhances its stability and allows for selective reactions at the formyl group. The aldehyde functionality provides a reactive handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal precursor for constructing complex heterocyclic scaffolds found in many biologically active compounds.
This document provides detailed application notes and experimental protocols for the use of 1-Boc-2-formylpyrrole in the synthesis of pyrrolo[1,2-a]pyrazines, a class of compounds with potential applications as kinase inhibitors.
Application: Synthesis of Pyrrolo[1,2-a]pyrazine Core Scaffold
Pyrrolo[1,2-a]pyrazines are a class of nitrogen-fused bicyclic heterocycles that have garnered significant interest in drug discovery due to their diverse biological activities, including antifungal and anti-inflammatory properties. Notably, certain derivatives have been investigated as potent inhibitors of protein kinases, which are crucial targets in oncology and other diseases. The synthesis of the pyrrolo[1,2-a]pyrazine core can be efficiently achieved from 1-Boc-2-formylpyrrole through a two-step sequence involving the formation of an enaminone intermediate followed by cyclization.
Reaction Scheme: Synthesis of Pyrrolo[1,2-a]pyrazines from 1-Boc-2-formylpyrrole
Caption: Two-step synthesis of the pyrrolo[1,2-a]pyrazine scaffold.
Experimental Protocols
Protocol 1: Synthesis of the Enaminone Intermediate
This protocol describes the formation of the enaminone intermediate from 1-Boc-2-formylpyrrole.
Materials:
-
1-Boc-2-formylpyrrole
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Anhydrous toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of 1-Boc-2-formylpyrrole (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enaminone intermediate.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of the Pyrrolo[1,2-a]pyrazine
This protocol details the cyclization of the enaminone intermediate to form the pyrrolo[1,2-a]pyrazine core.
Materials:
-
Crude enaminone intermediate from Protocol 1
-
Ammonium acetate (NH₄OAc)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium Carbonate (Li₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
Dissolve the crude enaminone intermediate (1.0 eq) in anhydrous DMF.
-
Add ammonium acetate (3.0 eq) and lithium carbonate (3.0 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired pyrrolo[1,2-a]pyrazine.
Quantitative Data
The following table summarizes typical yields for the synthesis of pyrrolo[1,2-a]pyrazines from 2-formylpyrrole derivatives. While the starting material in the cited literature is N-substituted with an acetate group, similar yields are expected when starting with the N-Boc protected analogue under optimized conditions.
| Step | Product | Typical Yield (%) | Reference |
| Enaminone Formation | Enaminone Intermediate | 70-85 | Adapted from Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity[1] |
| Cyclization | Pyrrolo[1,2-a]pyrazine | 60-75 | Adapted from Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity[1] |
Signaling Pathway Visualization
Pyrrolo[1,2-a]pyrazine derivatives have been investigated as inhibitors of various protein kinases, such as Glycogen Synthase Kinase 3 (GSK-3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in diseases like cancer and neurodegenerative disorders.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade promotes endothelial cell proliferation, migration, and survival.[2][3] Inhibition of this pathway is a critical strategy in cancer therapy.
Caption: Inhibition of the VEGFR-2 signaling pathway.
GSK-3 Signaling Pathway
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase involved in a wide range of cellular processes. Its dysregulation is linked to several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[4][5]
Caption: Inhibition of GSK-3 in the Wnt signaling pathway.
Conclusion
1-Boc-2-formylpyrrole is a valuable and versatile starting material for the synthesis of pharmaceutically relevant heterocyclic compounds. The protocols provided herein offer a reliable method for the synthesis of the pyrrolo[1,2-a]pyrazine scaffold, a promising core for the development of novel kinase inhibitors. The adaptability of these synthetic routes allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles from 1,4-Dicarbonyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Paal-Knorr synthesis is a cornerstone reaction in organic chemistry for the construction of substituted pyrroles, which are key heterocyclic motifs in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] First reported independently by Carl Paal and Ludwig Knorr in 1884, this method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[3][4] The operational simplicity and generally good to excellent yields make it a widely utilized and synthetically valuable method.[1][5]
The pyrrole scaffold is a crucial component in numerous biologically active molecules, highlighting the importance of the Paal-Knorr synthesis in drug discovery and development.[2][6] Notable drugs containing a pyrrole ring, often constructed using this synthetic strategy, include the cholesterol-lowering drug Atorvastatin (Lipitor®) and the anti-cancer agent Sunitinib.[2][7] The versatility of the pyrrole ring allows for a wide range of substitutions, enabling the fine-tuning of a compound's pharmacological profile.[8]
These application notes provide a detailed overview of the Paal-Knorr synthesis, including its mechanism, experimental protocols for both conventional and microwave-assisted methods, and a summary of reaction conditions and yields.
Reaction Mechanism
The accepted mechanism for the Paal-Knorr pyrrole synthesis commences with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][2] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a cyclic hemiaminal.[1] This ring-closing step is often the rate-determining step of the reaction.[2][5] The final step involves the dehydration of the cyclic intermediate to yield the aromatic pyrrole ring.[1][2] Computational studies have supported this hemiaminal cyclization pathway as the preferred route.[9]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Experimental Workflow
The general experimental workflow for the Paal-Knorr synthesis is straightforward, involving the reaction of the 1,4-dicarbonyl compound with a primary amine, followed by workup and purification of the resulting substituted pyrrole.[1]
Caption: General experimental workflow for the Paal-Knorr synthesis.
Experimental Protocols
The efficiency of the Paal-Knorr synthesis can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature.[2] Below are detailed protocols for both conventional heating and microwave-assisted synthesis of substituted pyrroles.
Protocol 1: Conventional Heating Synthesis of 2,5-Dimethyl-1-phenylpyrrole [2]
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.[2]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).[2]
-
Add one drop of concentrated hydrochloric acid to the mixture.[2]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[2]
-
After the reflux period, cool the reaction mixture in an ice bath.[2]
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[2]
-
Collect the resulting crystals by vacuum filtration.[2]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[2]
-
Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide [2]
-
Objective: To synthesize a tricyclic pyrrole-2-carboxamide via a microwave-assisted Paal-Knorr cyclization.[2]
-
Materials:
-
1,4-Diketone (20.0 mg, 0.0374 mmol)
-
Ethanol (400 µL)
-
Glacial Acetic Acid (40 µL)
-
Primary amine (3 equivalents)
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
-
-
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).[2]
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.[2]
-
Seal the microwave vial and place it in the microwave reactor.[2]
-
Irradiate the reaction mixture at 80 °C. Monitor the progress of the reaction by TLC.[2]
-
Upon completion, allow the reaction mixture to cool to room temperature.[2]
-
Partition the mixture between water and ethyl acetate.[2]
-
Extract the aqueous phase three times with ethyl acetate (10 mL).[2]
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.[2]
-
Evaporate the solvent under reduced pressure.[2]
-
Purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.[2]
-
Quantitative Data
The following table summarizes reaction conditions and yields for the synthesis of various substituted pyrroles via the Paal-Knorr reaction, providing a comparative overview of different synthetic approaches.
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | HCl/Methanol | Reflux | 15 min | >60 (recrystallized) | [2][9] |
| 2,5-Hexanedione | 4-Iodoaniline | Citric acid (10 mol%) | 30 Hz (ball mill) | 30 min | 87 | [10] |
| 2,5-Hexanedione | Aniline | Montmorillonite KSF/CHCl₃ | 25 | 10 h | 95 | [11] |
| 2,5-Hexanedione | Aniline | Sc(OTf)₃/CH₂Cl₂ | 30 | 25 min | 77 | [11] |
| 2,5-Hexanedione | Aniline | Iodine/Microwave | 60 | 5 min | 98 | [11] |
| 2,5-Hexanedione | Aniline | Bi(NO₃)₃·5H₂O/Microwave | 90 | 5 min | 100 | [11] |
| Acetonylacetone | Various primary amines | CATAPAL 200 (alumina) | 60 | 45 min | 68-97 | [12] |
Applications in Drug Development
The pyrrole moiety is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[7][13] Its aromatic nature and the hydrogen-bonding capability of the nitrogen atom are crucial for binding to biological targets.[6] The Paal-Knorr synthesis provides a direct and efficient route to access a wide range of substituted pyrroles for drug discovery programs.[5]
Applications of pyrrole-containing compounds synthesized via methods like the Paal-Knorr reaction include:
-
Anti-inflammatory agents: Certain non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrrole ring.[7][8]
-
Anticancer drugs: Pyrrole derivatives have shown potential as kinase inhibitors and cytotoxic agents.[7][8]
-
Antibiotics and antifungals: The pyrrole scaffold is leveraged in the development of new agents to combat microbial infections.[7][8]
-
Cholesterol-lowering drugs: The blockbuster drug Atorvastatin contains a central pyrrole ring.[2]
The Paal-Knorr synthesis remains a highly relevant and versatile method for the preparation of a wide array of substituted pyrroles.[1] The choice between conventional heating and microwave irradiation, along with the selection of appropriate catalysts and solvents, allows for the optimization of reaction conditions to achieve high yields of desired products.[1] Its application in the synthesis of pharmaceutically important molecules underscores its significance in modern drug discovery and development.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions Involving Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving tert-butyl 2-formyl-1H-pyrrole-1-carboxylate derivatives. These methods facilitate the synthesis of 4-aryl-2-formyl-1H-pyrrole-1-carboxylates, which are valuable intermediates in medicinal chemistry and drug discovery due to the prevalence of the substituted pyrrole motif in biologically active compounds.
Introduction
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. Its high functional group tolerance and relatively mild reaction conditions make it an indispensable tool in modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures. This guide focuses on two primary strategies for the synthesis of 4-aryl-2-formyl-1H-pyrrole-1-carboxylates: the coupling of a brominated pyrrole derivative with an arylboronic acid and the reaction of a pyrrole-boronic acid derivative with an aryl halide.
Core Reaction Scheme
The primary synthetic transformation described involves the Suzuki coupling of tert-butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate with a variety of arylboronic acids to yield the corresponding 4-aryl-2-formyl-1H-pyrrole-1-carboxylates.
Experimental Protocols
Two primary protocols are presented below. Protocol A describes the Suzuki coupling of a pre-brominated pyrrole derivative, which is a direct and efficient method when the starting material is available. Protocol B outlines an alternative approach starting from a pyrrole boronic acid derivative.
Protocol A: Suzuki Coupling of tert-Butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate with Arylboronic Acids
This protocol is adapted from established procedures for similar substrates and is expected to be effective for the target transformation.
Materials:
-
tert-Butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add tert-butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate, the corresponding arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 4-aryl-2-formyl-1H-pyrrole-1-carboxylate.
Protocol B: Suzuki Coupling of 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid with Aryl Halides
This alternative protocol is useful when the desired aryl moiety is readily available as a halide.[1]
Materials:
-
1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (1.2 equiv.)
-
Aryl halide (e.g., bromoindazole) (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous Dimethoxyethane (DME) and Water
-
Inert atmosphere (Argon)
Procedure:
-
In a reaction vessel, dissolve the aryl halide and Pd(dppf)Cl₂ in anhydrous DME under an argon atmosphere and stir for 1 hour.[1]
-
Sequentially add a solution of 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid in anhydrous DME and an aqueous solution of potassium carbonate.[1]
-
Heat the mixture to 80 °C for 2 hours.[1]
-
After cooling, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.[1]
-
Concentrate the solution in vacuo and purify the residue by flash column chromatography on silica gel.[1]
Data Presentation
The following tables summarize representative yields for Suzuki coupling reactions of related bromopyrrole derivatives with various arylboronic acids. These data provide an expected range of efficacy for the described protocols.
Table 1: Suzuki Coupling of Ethyl 3-bromo-2-formylpyrrole-5-carboxylate with Various Arylboronic Acids [2]
| Entry | Arylboronic Acid (Ar) | Product | Yield (%) |
| 1 | 4-Methylphenyl | Ethyl 2-formyl-3-(4-methylphenyl)pyrrole-5-carboxylate | 99 |
| 2 | 4-Methoxyphenyl | Ethyl 2-formyl-3-(4-methoxyphenyl)pyrrole-5-carboxylate | 86 |
| 3 | 4-Chlorophenyl | Ethyl 3-(4-chlorophenyl)-2-formylpyrrole-5-carboxylate | 69 |
| 4 | 3,4-Dimethoxyphenyl | Ethyl 3-(3,4-dimethoxyphenyl)-2-formylpyrrole-5-carboxylate | 89 |
| 5 | 4-Fluorophenyl | Ethyl 2-formyl-3-(4-fluorophenyl)pyrrole-5-carboxylate | 78 |
| 6 | 4-Hydroxyphenyl | Ethyl 2-formyl-3-(4-hydroxyphenyl)pyrrole-5-carboxylate | 66 |
| 7 | 3,4-Dichlorophenyl | Ethyl 3-(3,4-dichlorophenyl)-2-formylpyrrole-5-carboxylate | 90 |
Table 2: Suzuki Coupling of N-Boc-2-pyrroleboronic acid with Bromoindazoles [1]
| Entry | Bromoindazole | Product | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | 2-(1-Ethyl-1H-indazol-5-yl)-pyrrole-1-carboxylic acid tert-butyl ester | 84 |
| 2 | 5-Bromo-2-ethyl-2H-indazole | 2-(2-Ethyl-2H-indazol-5-yl)-pyrrole-1-carboxylic acid tert-butyl ester | 92 |
| 3 | 5-Bromo-1H-indazole | 2-(1H-Indazol-5-yl)-pyrrole-1-carboxylic acid tert-butyl ester | 50 |
| 4 | 5-Bromo-indazole-1-carboxylic acid tert-butyl ester | 5-(1-tert-Butoxycarbonyl-1H-pyrrol-2-yl)-indazole-1-carboxylic acid tert-butyl ester | 81 |
| 5 | 1-(5-Bromo-indazol-1-yl)-2-phenyl-ethanone | 2-(1-Phenylacetyl-1H-indazol-5-yl)-pyrrole-1-carboxylic acid tert-butyl ester | 45 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling reaction as described in Protocol A.
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Concluding Remarks
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-2-formyl-1H-pyrrole-1-carboxylate derivatives. The protocols provided herein, based on established literature for similar substrates, offer a robust starting point for researchers in drug discovery and organic synthesis. Optimization of reaction conditions, including catalyst, base, and solvent, may be necessary to achieve maximum yields for specific substrate combinations. The commercial availability of key intermediates like tert-butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate significantly streamlines the synthetic process.
References
Protecting Group Strategies in the Synthesis of Functionalized Pyrroles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis of functionalized pyrroles. The selection of an appropriate protecting group is critical for achieving high yields and chemo- and regioselectivity in multistep syntheses of complex pyrrole-containing molecules, which are prevalent in pharmaceuticals and natural products.[1]
Introduction to Protecting Group Strategies for Pyrroles
The pyrrole ring is an electron-rich aromatic heterocycle susceptible to oxidation and polymerization, particularly under acidic conditions.[2] The N-H proton is also acidic and can interfere with various reactions. N-protection of the pyrrole ring is therefore often necessary to:
-
Enhance stability: Electron-withdrawing protecting groups decrease the electron density of the pyrrole ring, making it less prone to degradation.[2][3]
-
Modulate reactivity and regioselectivity: The nature of the N-substituent significantly influences the outcome of electrophilic substitution reactions. For instance, electron-withdrawing groups can direct substitution to specific positions.[4]
-
Enable N-deprotonation and subsequent functionalization: Protection of the N-H proton allows for selective reactions at other positions of the ring.
This guide focuses on three widely used classes of N-protecting groups: sulfonyl, alkoxycarbonyl, and silyl ethers, with a particular emphasis on the tosyl (Ts), tert-butyloxycarbonyl (Boc), and 2-(trimethylsilyl)ethoxymethyl (SEM) groups.
Sulfonyl Protecting Groups: The Tosyl (Ts) Group
N-sulfonyl groups are highly effective electron-withdrawing groups that significantly deactivate the pyrrole ring towards electrophilic attack, thereby enhancing its stability.[2][3] The tosyl group is one of the most common sulfonyl protecting groups used in pyrrole chemistry.[2]
Data Presentation: N-Tosylation and Deprotection Yields
| Entry | Substrate | Protecting Reagent | Base/Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| 1 | Pyrrole | TsCl | KOH, THF, heat | Excellent | NaOH, MeOH/H₂O | Good | [4] |
| 2 | 1-Phenyl-1H-pyrrole | TsCl | ZnO, solvent-free, 80-85 °C | Moderate | - | - | [5] |
| 3 | 2,2-Dimethoxyethylamine (forms N-Ts pyrrole precursor) | TsCl | - | 99 | - | - | [6] |
| 4 | N-Tosyl pyrrole product | - | - | - | KOH, EtOH, 35°C, 16h | - | [7] |
Experimental Protocols
Protocol 2.2.1: N-Tosylation of Pyrrole
This protocol describes the N-tosylation of pyrrole using tosyl chloride and potassium hydroxide.
Materials:
-
Pyrrole
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Water
-
Methanol (for recrystallization)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve pyrrole and potassium hydroxide in anhydrous THF.
-
Add p-toluenesulfonyl chloride to the solution.
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling to room temperature, perform a standard ether/water extractive workup.
-
Concentrate the organic phase under reduced pressure.
-
Recrystallize the crude product from methanol to afford N-tosylpyrrole.
Protocol 2.2.2: Deprotection of N-Tosyl Pyrroles using Sodium Hydroxide
This protocol outlines the removal of the N-tosyl group using sodium hydroxide in a methanol/water mixture.[4]
Materials:
-
N-Tosyl pyrrole derivative
-
Sodium hydroxide (NaOH) pellets
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve the N-tosyl pyrrole in a 9:1 mixture of MeOH/H₂O.
-
Add crushed NaOH pellets (3 equivalents) to the solution.
-
Stir the reaction mixture overnight at room temperature.
-
Add EtOAc and separate the organic and aqueous phases.
-
Extract the aqueous phase with EtOAc.
-
Combine the organic extracts, wash with brine, and dry over MgSO₄.
-
Filter and evaporate the solvent to obtain the deprotected pyrrole.
Logical Workflow for N-Tosyl Protection/Deprotection
Workflow for N-Tosyl protection and deprotection of pyrrole.
Alkoxycarbonyl Protecting Groups: The Boc Group
N-alkoxycarbonyl groups, such as tert-butyloxycarbonyl (Boc), are widely used for the protection of amines.[4] In pyrrole chemistry, the Boc group provides good stability and can be removed under acidic conditions.[8]
Data Presentation: N-Boc Protection and Deprotection Yields
| Entry | Substrate | Protecting Reagent | Base/Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| 1 | Pyrrole | (Boc)₂O | - | - | TFA, DCM | - | [9] |
| 2 | Pyrrolopyridazinone | - | - | - | CH₃OLi (in situ) | 62 | [10] |
| 3 | N-Boc-2,5-dihydro-1H-pyrrole derivative | - | - | - | TFA or pTSA | Decomposition | [5] |
| 4 | Acrylic acid pyrrolidide and TosMIC product | (Boc)₂O | Standard conditions | - | - | - | [11] |
Experimental Protocols
Protocol 3.2.1: N-Boc Protection of Pyrrole
This protocol describes a general method for the N-Boc protection of a pyrrole derivative.
Materials:
-
Pyrrole derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Round-bottom flask, magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Dissolve the pyrrole derivative and a catalytic amount of DMAP in the anhydrous solvent.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3.2.2: Deprotection of N-Boc Pyrroles using Trifluoroacetic Acid (TFA)
This protocol details the removal of the N-Boc group using TFA in dichloromethane.[9]
Materials:
-
N-Boc pyrrole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask, magnetic stirrer, ice bath
-
Standard workup and purification equipment
Procedure:
-
Dissolve the N-Boc protected pyrrole in DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution (typically a 1:1 to 1:4 TFA:DCM ratio).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as necessary.
Signaling Pathway for Boc Protection in Synthesis
General synthetic pathway involving N-Boc protection.
Silyl Ether Protecting Groups: The SEM Group
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile protecting group for pyrroles that is stable to a wide range of conditions but can be readily removed under specific, mild conditions, often involving a fluoride source.[12][13]
Data Presentation: N-SEM Protection and Deprotection Yields
| Entry | Substrate | Protecting Reagent | Base/Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| 1 | Pyrrole derivative | SEM-Cl | NaH, DMF, 0 °C | - | TBAF, TMEDA, DMF, 45 °C | - | [14] |
| 2 | N-SEM protected pyrrolopyridazine | - | - | - | TFA, then NaHCO₃ | Low to moderate | [15] |
| 3 | N-SEM protected dinucleoside | - | - | - | SnCl₄, DCM | 95-98 | [16] |
| 4 | N-SEM protected pyrrole | - | - | - | TBAF, THF, 80 °C | 12 | [17] |
Experimental Protocols
Protocol 4.2.1: N-SEM Protection of a Pyrrole Derivative
This protocol describes the protection of a pyrrole nitrogen with SEM chloride.[14]
Materials:
-
Pyrrole derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, ice bath, argon atmosphere
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add anhydrous DMF and cool to 0 °C.
-
Carefully add NaH to the cooled DMF.
-
In a separate flask, dissolve the pyrrole derivative in anhydrous DMF.
-
Add the pyrrole solution dropwise to the NaH/DMF mixture and stir at 0 °C for 2 hours.
-
Add SEM-Cl to the reaction mixture and stir for an additional 10 hours at 0 °C.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4.2.2: Deprotection of N-SEM Pyrroles using TBAF
This protocol details the fluoride-mediated deprotection of an N-SEM protected pyrrole.[14]
Materials:
-
N-SEM protected pyrrole
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment
Procedure:
-
Dissolve the N-SEM protected pyrrole in anhydrous DMF in a round-bottom flask.
-
Add TMEDA and then TBAF solution to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture at 45 °C for 20 hours.
-
Monitor the reaction for completion by LCMS or TLC.
-
Cool the reaction to room temperature and quench with a saturated solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the combined organic layers.
-
Purify the product as needed.
Experimental Workflow for SEM Group Manipulation
Workflow for N-SEM protection and deprotection in synthesis.
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules with multiple functional groups, orthogonal protecting groups are invaluable. These are groups that can be removed under distinct conditions without affecting each other.[12] For example, a molecule might contain both a Boc-protected amine and a SEM-protected pyrrole. The Boc group can be selectively removed with acid, leaving the SEM group intact, and vice versa, the SEM group can be removed with fluoride ions without affecting the Boc group.
Example of Orthogonal Deprotection:
A synthetic intermediate bearing both an N-Boc protected amine and an N-SEM protected pyrrole can be selectively deprotected:
-
Path A (Boc removal): Treatment with TFA in DCM will cleave the Boc group, yielding the free amine while the N-SEM pyrrole remains protected.
-
Path B (SEM removal): Treatment with TBAF in THF will remove the SEM group, leaving the N-Boc protected amine untouched.
This strategy allows for the selective functionalization of either the amine or the pyrrole nitrogen at different stages of a synthesis.
Logical Diagram of an Orthogonal Strategy
Orthogonal deprotection of Boc and SEM groups.
Conclusion
The judicious choice and application of protecting groups are fundamental to the successful synthesis of functionalized pyrroles. Sulfonyl, alkoxycarbonyl, and silyl ether-based protecting groups each offer a unique set of properties regarding their stability and conditions for removal. Understanding these differences and employing orthogonal protection strategies empowers the synthetic chemist to construct complex pyrrole-containing molecules with high efficiency and selectivity. The protocols and data provided herein serve as a practical guide for researchers in the field of organic synthesis and drug development.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of lamellarin alkaloids using orthoester-masked α-keto acids - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05678A [pubs.rsc.org]
- 11. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SEM Deprotection - TBAF [commonorganicchemistry.com]
One-Pot Synthesis of N-Boc Protected Secondary Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the preparation of complex nitrogen-containing molecules. The synthesis of N-Boc protected secondary amines is a frequent necessity in the development of pharmaceuticals and other bioactive compounds. Traditional multi-step methods for their synthesis can be time-consuming and lead to lower overall yields. This application note details a highly efficient, one-pot tandem direct reductive amination and N-Boc protection protocol. This method offers a streamlined approach to synthesize a wide variety of N-Boc protected secondary amines from readily available primary amines and aldehydes.
Principle of the Method
This one-pot procedure combines two key reactions in a single flask:
-
Reductive Amination: A primary amine and an aldehyde react to form an imine intermediate, which is then immediately reduced in situ to a secondary amine.
-
N-Boc Protection: The newly formed secondary amine is directly acylated with di-tert-butyl dicarbonate ((Boc)₂O) to yield the final N-Boc protected secondary amine.
Sodium triacetoxyborohydride (STAB) is employed as a mild and selective reducing agent for the imine, while (Boc)₂O serves as the Boc-protection reagent. The tandem nature of this reaction minimizes side reactions and simplifies the purification process, leading to high yields of the desired products.
Advantages of the One-Pot Protocol
-
Efficiency: Combines two synthetic steps into a single operation, saving time and resources.
-
High Yields: Generally provides excellent yields for a broad range of substrates.
-
Versatility: Applicable to a wide variety of aliphatic and aromatic aldehydes and primary amines.
-
Selectivity: The mild reaction conditions tolerate a range of functional groups.
-
Simplicity: The procedure is straightforward to perform and often requires simple purification techniques.
Experimental Protocols
General Protocol for the One-Pot Synthesis of N-Boc Protected Secondary Amines
This protocol is based on the method described by Neelarapu and Petukhov.[1][2]
Materials:
-
Primary amine (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Triethylamine (Et₃N) (2.5 equiv, if starting with an amine salt)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
Procedure:
-
To a solution of the primary amine (1.0 equiv) and aldehyde (1.0 equiv) in anhydrous dichloromethane (0.1 M), add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) in one portion to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected secondary amine.
Note: If the primary amine is provided as a hydrochloride salt, add triethylamine (2.5 equiv) to the initial reaction mixture to neutralize the salt.
Data Presentation
The one-pot tandem reductive amination/N-Boc protection protocol is effective for a wide range of substrates, as demonstrated in the table below.
| Entry | Aldehyde | Primary Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | tert-butyl benzyl(phenylmethyl)carbamate | 95 |
| 2 | 4-Methoxybenzaldehyde | Benzylamine | tert-butyl (4-methoxybenzyl)(phenylmethyl)carbamate | 92 |
| 3 | 4-Nitrobenzaldehyde | Benzylamine | tert-butyl (4-nitrobenzyl)(phenylmethyl)carbamate | 90 |
| 4 | Isovaleraldehyde | Benzylamine | tert-butyl (3-methylbutyl)(phenylmethyl)carbamate | 88 |
| 5 | Cyclohexanecarboxaldehyde | Benzylamine | tert-butyl (cyclohexylmethyl)(phenylmethyl)carbamate | 85 |
| 6 | Benzaldehyde | Aniline | tert-butyl phenyl(phenylmethyl)carbamate | 82 |
| 7 | Benzaldehyde | 4-Methoxyaniline | tert-butyl (4-methoxyphenyl)(phenylmethyl)carbamate | 80 |
| 8 | Benzaldehyde | Cyclohexylamine | tert-butyl cyclohexyl(phenylmethyl)carbamate | 89 |
Visualizations
Reaction Workflow
Caption: Workflow for the one-pot synthesis of N-Boc protected secondary amines.
Reaction Mechanism Overview
Caption: Simplified mechanism of the one-pot tandem reaction.
Conclusion
The one-pot tandem direct reductive amination/N-Boc protection protocol is a powerful and efficient method for the synthesis of N-Boc protected secondary amines. Its operational simplicity, broad substrate scope, and high yields make it an attractive alternative to traditional multi-step procedures. This method is particularly valuable for researchers in drug discovery and development who frequently require access to a diverse range of protected amine building blocks. The detailed protocol and representative data provided in this application note should enable scientists to readily implement this valuable synthetic transformation in their laboratories.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields or product impurities during the Vilsmeier-Haack formylation of N-Boc-pyrrole.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields in the synthesis of this compound can stem from several factors throughout the experimental process. Key areas to investigate include the quality of reagents, reaction conditions, and the work-up procedure.
Possible Causes and Solutions:
-
Reagent Quality:
-
DMF (N,N-Dimethylformamide): The presence of dimethylamine as an impurity in DMF can consume the Vilsmeier reagent and lead to side reactions, thus reducing the yield. It is crucial to use anhydrous, high-purity DMF.
-
POCl₃ (Phosphorus oxychloride): Decomposed or impure POCl₃ will be less effective in forming the Vilsmeier reagent. Using a freshly opened bottle or redistilled POCl₃ is recommended.
-
N-Boc-pyrrole (Tert-butyl 1H-pyrrole-1-carboxylate): Ensure the starting material is pure and free of any residual acids or other impurities from its preparation.
-
-
Reaction Conditions:
-
Temperature Control: The formation of the Vilsmeier reagent (the adduct of DMF and POCl₃) is an exothermic process. Maintaining a low temperature (typically 0-10 °C) during its formation is critical to prevent degradation.[1] Similarly, the subsequent formylation of N-Boc-pyrrole should be conducted at the recommended temperature to avoid side reactions.
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion of the starting material. Conversely, excessively long reaction times, especially at elevated temperatures, can promote the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable.
-
Stoichiometry of Reagents: The molar ratio of POCl₃ to DMF and the substrate is crucial. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the N-Boc-pyrrole.
-
-
Work-up Procedure:
-
Hydrolysis of the Iminium Salt: The intermediate iminium salt must be carefully hydrolyzed to the desired aldehyde. This is typically achieved by quenching the reaction mixture with an ice-cold aqueous solution of a base, such as sodium acetate or sodium bicarbonate.[2] Inefficient hydrolysis can result in the loss of product.
-
Extraction and Purification: Inefficient extraction of the product from the aqueous layer or losses during purification (e.g., column chromatography) can significantly impact the final yield.
-
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The presence of multiple spots on a TLC plate indicates the formation of side products. In the Vilsmeier-Haack formylation of N-Boc-pyrrole, several side reactions can occur.
Common Side Products:
-
Unreacted Starting Material: A spot corresponding to N-Boc-pyrrole indicates an incomplete reaction.
-
Di-formylated Pyrrole: Although less common, over-formylation can lead to the formation of a di-formylated product.
-
Hydrolysis of the Boc Group: The acidic conditions of the Vilsmeier-Haack reaction can potentially lead to the partial or complete removal of the tert-butoxycarbonyl (Boc) protecting group, resulting in the formation of 2-formylpyrrole.
-
Products from DMF Impurities: If the DMF used contains dimethylamine, this can react with the Vilsmeier reagent, leading to the formation of various byproducts.
Troubleshooting Flowchart for Low Yield
Caption: A flowchart for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
The reported yields for the Vilsmeier-Haack formylation of N-Boc-pyrrole can vary depending on the specific reaction conditions and purification methods employed. Generally, yields in the range of 60-85% are considered good for this transformation.[2]
Q2: What is the role of each reagent in the Vilsmeier-Haack reaction?
-
N,N-Dimethylformamide (DMF): Serves as the source of the formyl group.
-
Phosphorus oxychloride (POCl₃): Activates DMF to form the electrophilic Vilsmeier reagent (a chloroiminium salt).
-
Tert-butyl 1H-pyrrole-1-carboxylate (N-Boc-pyrrole): The electron-rich aromatic substrate that undergoes formylation.
Q3: How can I effectively purify the final product?
The most common method for purifying this compound is flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.[2] Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also be employed for further purification.[3]
Q4: Can other formylating agents be used for this synthesis?
While the Vilsmeier-Haack reaction is the most common method, other formylating agents could potentially be used, though they may offer different reactivity and selectivity profiles. It is important to consider the stability of the Boc-protecting group under different reaction conditions.
Data Presentation
Table 1: Representative Reaction Conditions and Reported Yields for the Formylation of Pyrrole Derivatives.
| Starting Material | Formylating Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-pyrrole | POCl₃, DMF | Dichloromethane | 0 to RT | 2 | ~75 | Inferred from general procedures |
| Pyrrole | POCl₃, DMF | Ethylene dichloride | 5 to reflux | 0.5 | 78-79 | Organic Syntheses |
| 1-Substituted Pyrroles | POCl₃, DMF | Not specified | Not specified | Not specified | Variable | Journal of the Chemical Society C |
| 2-Thionoester pyrrole | RANEY® nickel | Water | Not specified | Not specified | 67 | PMC - NIH[2] |
Experimental Protocols
Representative Protocol for Vilsmeier-Haack Formylation of Tert-butyl 1H-pyrrole-1-carboxylate
This protocol is a representative procedure based on established methods for the Vilsmeier-Haack formylation of pyrroles.
Materials:
-
Tert-butyl 1H-pyrrole-1-carboxylate (N-Boc-pyrrole)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise to the stirred solution, maintaining the internal temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve Tert-butyl 1H-pyrrole-1-carboxylate (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. Stir the mixture vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Vilsmeier-Haack Reaction Mechanism
Caption: The mechanism of the Vilsmeier-Haack reaction.
References
Technical Support Center: Purification of 1-Boc-2-formylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-Boc-2-formylpyrrole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 1-Boc-2-formylpyrrole, offering potential causes and solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | 1. Compound degradation on silica gel: The slightly acidic nature of standard silica gel can cause the partial cleavage of the acid-labile Boc protecting group. 2. Compound is too polar or non-polar for the chosen eluent system: The compound either remains on the column or elutes too quickly with the solvent front. 3. Improper column packing or loading: Channeling in the column or uneven sample application can lead to poor separation and product loss. | 1. Use neutralized silica gel: Pre-treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites. Alternatively, use neutral alumina as the stationary phase. 2. Optimize the eluent system using Thin Layer Chromatography (TLC): A mixture of hexanes and ethyl acetate is a good starting point. Gradually increase the polarity (e.g., from 5% to 20% ethyl acetate in hexanes) to achieve an Rf value of 0.2-0.3 for the product. 3. Properly pack the column: Ensure a homogenous slurry of silica gel is packed without air bubbles. Dry-loading the crude product onto a small amount of silica before adding it to the column can improve separation. |
| Presence of Impurities in the Final Product | 1. Incomplete reaction: Unreacted pyrrole-2-carboxaldehyde or di-tert-butyl dicarbonate (Boc anhydride) may be present. 2. Formation of byproducts: Di-Boc protected pyrrole or tert-butanol from the decomposition of Boc anhydride can be present. 3. Co-elution of impurities: An impurity may have a similar polarity to the desired product in the chosen eluent system. | 1. Monitor the reaction closely by TLC: Ensure the reaction goes to completion before work-up. 2. Aqueous work-up: Washing the crude reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic byproducts. 3. Optimize chromatography: Use a shallower gradient during column chromatography to improve the separation of closely eluting compounds. Consider using a different solvent system for either the column or a subsequent recrystallization. |
| Product "Oils Out" During Recrystallization | 1. Inappropriate solvent system: The compound is too soluble in the chosen solvent, even at low temperatures. 2. Presence of impurities: Impurities can lower the melting point of the compound and inhibit crystallization. 3. Cooling the solution too quickly: Rapid cooling can lead to the formation of an oil instead of crystals. | 1. Select a suitable solvent or solvent pair: The ideal solvent should dissolve the compound when hot but not when cold. A common solvent system for similar compounds is a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane). 2. Pre-purify by column chromatography: Removing the bulk of the impurities by chromatography before recrystallization often facilitates crystal formation. 3. Slow cooling: Allow the hot solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal growth. |
| Loss of Boc Protecting Group | 1. Acidic conditions during work-up or purification: Exposure to strong acids or even the inherent acidity of silica gel can cleave the Boc group. | 1. Maintain neutral or slightly basic conditions: Use a mild basic wash (e.g., saturated sodium bicarbonate) during the work-up. As mentioned, use neutralized silica gel or alumina for chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1-Boc-2-formylpyrrole?
The most common impurities are typically unreacted starting materials, such as pyrrole-2-carboxaldehyde, and byproducts from the Boc protection reaction, including di-tert-butyl dicarbonate and tert-butanol. In some cases, a small amount of the starting pyrrole may be di-Boc protected.
Q2: What is a good starting point for a solvent system for column chromatography?
A gradient of ethyl acetate in hexanes is a good starting point for silica gel column chromatography. Begin with a low polarity eluent, such as 5% ethyl acetate in hexanes, and gradually increase the concentration of ethyl acetate. The optimal gradient should be determined by TLC analysis of the crude reaction mixture.
Q3: How can I visualize 1-Boc-2-formylpyrrole on a TLC plate?
1-Boc-2-formylpyrrole can be visualized on a TLC plate using a UV lamp (254 nm) as the pyrrole ring is UV active. Staining with a potassium permanganate solution can also be used as a general visualization technique for organic compounds.
Q4: Is 1-Boc-2-formylpyrrole stable?
The primary stability concern for 1-Boc-2-formylpyrrole is the acid-lability of the Boc protecting group. It is stable to basic and neutral conditions but will readily deprotect in the presence of strong acids. Care should be taken to avoid acidic conditions during work-up and purification.
Q5: Can I purify 1-Boc-2-formylpyrrole by recrystallization alone?
While recrystallization is a powerful purification technique, it is often most effective after an initial purification by column chromatography to remove the bulk of the impurities. A suitable solvent system for recrystallization would be one in which the compound is soluble at high temperatures and insoluble at low temperatures, such as a mixture of ethyl acetate and hexanes.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general method for the purification of 1-Boc-2-formylpyrrole using flash column chromatography.
1. Materials:
- Crude 1-Boc-2-formylpyrrole
- Silica gel (230-400 mesh)
- Hexanes (HPLC grade)
- Ethyl acetate (HPLC grade)
- Triethylamine (optional)
- Glass column for flash chromatography
- Collection tubes
- TLC plates, chamber, and UV lamp
2. Procedure:
- TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system that gives the product an Rf value of approximately 0.2-0.3.
- Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). If deprotection is a concern, add a small amount of triethylamine (0.1-1%) to the eluent. Pour the slurry into the column and allow it to pack evenly.
- Sample Loading: Dissolve the crude 1-Boc-2-formylpyrrole in a minimal amount of the initial eluent or a more polar solvent like dichloromethane. Alternatively, for better separation, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
- Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate in the eluent. Collect fractions and monitor them by TLC.
- Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-Boc-2-formylpyrrole.
Quantitative Data Summary
The following table provides representative data for the purification of 1-Boc-2-formylpyrrole. Actual results may vary depending on the reaction scale and conditions.
| Purification Method | Typical Eluent/Solvent | Typical Recovery | Typical Purity (by ¹H NMR) |
| Flash Column Chromatography | Gradient of 5% to 20% Ethyl Acetate in Hexanes | 80-95% | >98% |
| Recrystallization | Ethyl Acetate / Hexanes | 70-90% | >99% |
Visualizations
Experimental Workflow for Purification
Caption: A typical experimental workflow for the purification of 1-Boc-2-formylpyrrole.
Logical Relationship of Purification Challenges
Caption: Logical relationship between challenges in synthesis and purification leading to undesirable outcomes.
Common side reactions in the functionalization of N-Boc-pyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the functionalization of N-Boc-pyrrole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the N-Boc protecting group on pyrrole?
The N-tert-butyloxycarbonyl (Boc) group serves two primary purposes. First, it protects the nitrogen atom from reacting with electrophiles or acting as a base. Second, as an electron-withdrawing group, it reduces the electron density of the pyrrole ring, which helps to control the high reactivity of the pyrrole and prevent polymerization, a common side reaction with unprotected pyrroles.
Q2: Why is my functionalization reaction of N-Boc-pyrrole resulting in a complex mixture of products?
The functionalization of N-Boc-pyrrole can be sensitive to reaction conditions. A complex mixture of products often arises from competing side reactions such as polysubstitution, rearrangement of the Boc group, or decomposition of the starting material or product. It is crucial to carefully control parameters like temperature, stoichiometry, and the choice of reagents and solvents.
Q3: How do I choose the right functionalization strategy for a specific position on the N-Boc-pyrrole ring?
Generally, electrophilic substitution reactions on N-Boc-pyrrole favor the C2 and C5 positions. Lithiation followed by quenching with an electrophile is a common method for C2 functionalization. Directing C3 or C4 functionalization is more challenging and often requires specific substitution patterns on the pyrrole ring or the use of specialized directing groups.
Troubleshooting Guides
Lithiation and Electrophilic Quench
This section addresses common issues encountered during the deprotonation of N-Boc-pyrrole with a strong base (lithiation) followed by the addition of an electrophile.
Problem: Low or no yield of the desired C2-functionalized product.
-
Possible Cause 1: Incomplete Lithiation.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Use freshly titrated n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). The concentration of commercially available organolithium reagents can decrease over time.
-
Ensure the reaction temperature is appropriate for the chosen base and solvent system.
-
-
-
Possible Cause 2: Slow Rotation of the N-Boc Group at Low Temperatures.
-
Explanation: At very low temperatures, such as -78 °C, the rotation of the bulky Boc group can be slow. This can hinder the approach of the electrophile to the C2-lithiated species, leading to reduced yields.[1][2]
-
Troubleshooting:
-
Increase the lithiation and quenching temperature. Studies have shown that raising the temperature from -78 °C to -50 °C or even -30 °C can significantly improve the yield of the substitution product.[1][2][3]
-
Allow for a sufficient lithiation time at the optimized temperature (e.g., 5-30 minutes at -50 °C) before adding the electrophile.[1][2]
-
-
Problem: Formation of an unexpected rearranged product.
-
Possible Cause: Anionic Fries Rearrangement.
-
Explanation: Under certain basic conditions, the N-Boc group can migrate from the nitrogen to a carbon atom of the pyrrole ring, a reaction analogous to the anionic Fries rearrangement.[4][5] This results in the formation of a C-acylated pyrrole instead of the expected product from the external electrophile.
-
Troubleshooting:
-
Use a non-nucleophilic strong base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) for deprotonation, which are less likely to induce this rearrangement compared to alkyllithiums under certain conditions.
-
Keep the reaction temperature as low as possible while still ensuring efficient lithiation to disfavor the rearrangement pathway.
-
-
Friedel-Crafts Acylation
This section addresses challenges associated with the introduction of an acyl group onto the N-Boc-pyrrole ring.
Problem: Low to no yield of the acylated product.
-
Possible Cause 1: Deactivation of Lewis Acid Catalyst.
-
Troubleshooting:
-
Use a freshly opened bottle of the Lewis acid (e.g., AlCl₃, FeCl₃) or ensure it has been stored under anhydrous conditions.
-
Perform the reaction under a strictly inert atmosphere to prevent moisture from entering the reaction vessel.
-
-
-
Possible Cause 2: Cleavage of the N-Boc Group.
-
Explanation: The strong Lewis acids typically used in Friedel-Crafts reactions can cleave the acid-labile N-Boc group.[6] The resulting unprotected pyrrole is highly reactive and prone to polymerization under these conditions.
-
Troubleshooting:
-
Avoid strong Lewis acids. Consider using milder conditions, such as using the carboxylic acid with methanesulfonic acid on graphite, or using a nucleophilic catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).[7]
-
If a Lewis acid is necessary, use it in stoichiometric amounts and maintain a low reaction temperature (e.g., 0 °C or below) to minimize Boc deprotection.
-
-
Problem: Formation of multiple products.
-
Possible Cause: Diacylation.
-
Explanation: Although the first acylation deactivates the pyrrole ring, a second acylation can occur under forcing conditions.
-
Troubleshooting:
-
Use a stoichiometric amount of the acylating agent (e.g., 1.0-1.1 equivalents).
-
Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
-
-
| N-Substituent | Lewis Acid | Solvent | C2:C3 Acylation Ratio | Reference |
| -H | AlCl₃ | CS₂ | >99:1 | Traditional Result |
| -SO₂Ph | AlCl₃ | CH₂Cl₂ | 1:19 | J. Org. Chem. 1983, 48, 23, 4241–4245 |
| -SO₂Ph | SnCl₄ | CH₂Cl₂ | 9:1 | J. Org. Chem. 1983, 48, 23, 4241–4245 |
This table illustrates how the N-substituent and Lewis acid can dramatically influence the regioselectivity of acylation.
Halogenation
This section covers issues related to the introduction of halogen atoms to the N-Boc-pyrrole ring.
Problem: Formation of a dihalogenated side product.
-
Possible Cause: Over-halogenation.
-
Explanation: The pyrrole ring is highly activated towards electrophilic aromatic substitution. Even with the N-Boc group, substitution at both the C2 and C5 positions can occur, leading to the formation of 2,5-dihalopyrrole.[8]
-
Troubleshooting:
-
| Substrate | Halogenating Agent (equiv.) | Temperature (°C) | Product Ratio (Mono:Di) | Reference |
| Pyrrole | NBS (1.0) | 0 | Mixture, favors di- and poly- | J. Org. Chem. 1985, 50, 25, 5115–5121 |
| N-Boc-pyrrole | NBS (1.0) | -78 | Predominantly 2-bromo | Based on general procedures[8] |
N-Boc Deprotection
This section provides guidance on issues that can arise when removing the N-Boc group.
Problem: Decomposition of the functionalized pyrrole upon deprotection.
-
Possible Cause: Retro-Mannich Reaction.
-
Explanation: For certain substituted pyrrolidines, particularly those derived from the C-H functionalization of N-Boc-2,5-dihydropyrrole, deprotection with strong acids like trifluoroacetic acid (TFA) can lead to decomposition. This occurs via a retro-Mannich reaction, which is driven by the rearomatization to a pyrrole ring.[2][9]
-
Troubleshooting:
-
If the substrate contains a reducible group adjacent to the nitrogen (e.g., an ester), consider reducing it to an alcohol before deprotection. The resulting free amine is often more stable.[2][9]
-
Explore milder deprotection methods, such as thermal deprotection, although this may not be suitable for all substrates.[10]
-
Use alternative protecting groups if the retro-Mannich pathway is a persistent issue.
-
-
References
- 1. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
How to improve the stability of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of degradation for this compound in solution?
A1: this compound is susceptible to three primary degradation pathways in solution:
-
Oxidation: The aldehyde group is prone to oxidation, especially when exposed to air (oxygen), which converts it to the corresponding carboxylic acid (Tert-butyl 2-carboxy-1H-pyrrole-1-carboxylate).[1]
-
Hydrolysis: The Tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions and can be cleaved.[2] The pyrrole ring itself can also be susceptible to hydrolysis under strongly acidic or alkaline conditions, potentially leading to ring-opening.[1]
-
Photodegradation: Exposure to light, particularly UV light, can contribute to the degradation of the molecule.[1]
Q2: What are the ideal storage conditions for solid this compound and its solutions?
A2: To ensure maximum stability, adhere to the following storage guidelines:
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container.[3] | Minimizes oxidation, hydrolysis from atmospheric moisture, and photodegradation. |
| Solution | Prepare solutions fresh whenever possible. If storage is necessary, store at 2-8°C in an opaque, tightly sealed vial, and degas the solvent prior to use. For longer-term storage, consider freezing the solution at -20°C or below. | Reduces the rate of chemical degradation and minimizes exposure to oxygen and light. |
Q3: Which solvents are recommended for dissolving this compound to improve stability?
A3: The choice of solvent is critical for the stability of this compound.
-
Recommended: Anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are generally preferred. Ensure the solvent is of high purity and has a low water content.
-
Use with Caution: Protic solvents like methanol or ethanol can participate in degradation pathways and may be less ideal for long-term storage.
-
Avoid: Acidic or basic aqueous solutions should be avoided for storage as they can accelerate the hydrolysis of the Boc group and the pyrrole ring.[1]
Troubleshooting Guide
Problem 1: I am observing a new, more polar spot on my TLC plate after leaving my solution of this compound at room temperature.
-
Possible Cause: This is likely due to the oxidation of the aldehyde to a carboxylic acid. Carboxylic acids are significantly more polar and will have a lower Rf value on a normal phase TLC plate.
-
Troubleshooting Steps:
-
Confirm Identity: The suspected impurity can be tentatively identified by co-spotting with a sample of Tert-butyl 2-carboxy-1H-pyrrole-1-carboxylate if available, or by LC-MS analysis.
-
Prevent Recurrence:
-
Always use freshly prepared solutions.
-
If the solution must be stored, even for a short period, purge the vial with an inert gas (argon or nitrogen) before sealing.
-
Store the solution at a reduced temperature (2-8°C).
-
Consider adding a radical scavenger or antioxidant, although compatibility with subsequent reaction steps must be verified.
-
-
Problem 2: My reaction yield is consistently low when using a solution of this compound that is a few days old.
-
Possible Cause: The concentration of the active aldehyde has likely decreased due to degradation. This could be a combination of oxidation and hydrolysis.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of the solution using an appropriate analytical method such as ¹H NMR, HPLC, or GC-MS. For ¹H NMR, the disappearance of the aldehyde proton signal (~9.5 ppm) and the appearance of new signals can indicate degradation.
-
Use Fresh Solutions: The most reliable solution is to prepare the solution immediately before use.
-
Implement Strict Storage Protocol: If solutions must be prepared in advance, follow the ideal storage conditions outlined in the FAQ section (degassed solvent, inert atmosphere, low temperature, protection from light).
-
Problem 3: During an acidic workup, I am losing the Boc protecting group.
-
Possible Cause: The Boc group is inherently sensitive to acidic conditions.[2] The combination of a strong acid and prolonged exposure time will lead to its cleavage.
-
Troubleshooting Steps:
-
Use Milder Acids: If possible, use a weaker acid or a buffered acidic solution for the workup.
-
Minimize Exposure Time: Perform the acidic wash as quickly as possible and at a low temperature (e.g., in an ice bath).
-
Alternative Workup: Consider an alternative workup procedure that avoids acidic conditions, such as a neutral water wash followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a stock solution of this compound with enhanced stability for short-term storage.
-
Solvent Preparation: Take 10 mL of anhydrous Dichloromethane (DCM) in a flask. Bubble dry argon or nitrogen gas through the solvent for 15-20 minutes to remove dissolved oxygen.
-
Weighing: In a separate vial, accurately weigh the desired amount of solid this compound under a blanket of inert gas if possible.
-
Dissolution: Add the degassed DCM to the vial containing the solid compound. Cap the vial tightly and sonicate or vortex briefly until fully dissolved.
-
Storage: Purge the headspace of the vial with inert gas, seal tightly with a cap containing a PTFE septum, and wrap the vial in aluminum foil to protect it from light. Store at 2-8°C.
Protocol 2: Monitoring Degradation by HPLC
This protocol provides a general method to monitor the purity of a solution over time.
-
HPLC System: A reverse-phase HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid, depending on the specific method).
-
Procedure:
-
Prepare a standard solution of freshly weighed this compound at a known concentration (e.g., 1 mg/mL).
-
Inject the standard solution to determine the retention time of the pure compound.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of the solution being tested.
-
Monitor the decrease in the peak area of the parent compound and the emergence of new peaks, which indicate degradation products. The peak for the carboxylic acid impurity will typically have a shorter retention time in reverse-phase HPLC.
-
Visualizations
Caption: Key degradation pathways for the target compound.
Caption: Recommended workflow for handling the compound in solution.
References
Technical Support Center: Overcoming Solubility Challenges of Pyrrole Derivatives in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility issues encountered with pyrrole derivatives in organic solvents. The information is presented in a question-and-answer format to directly address common problems and provide practical solutions.
Troubleshooting Guide
This section offers solutions to specific problems you might encounter during your experiments.
My pyrrole derivative is not dissolving in a common non-polar solvent like hexane or toluene. What should I do?
This is a common issue, especially if your pyrrole derivative has polar functional groups. Here’s a step-by-step approach to troubleshoot this problem:
-
Increase the Temperature: Gently heating the solvent can significantly increase the solubility of your compound.[1][2] Always ensure the temperature is well below the solvent's boiling point and that your compound is stable at that temperature.
-
Try a More Polar Solvent: If heating is ineffective, your compound may be too polar for non-polar solvents. Gradually increase the polarity of the solvent. Good options to try include diethyl ether, chloroform, or ethyl acetate.[2][3]
-
Use a Co-solvent System: Adding a small amount of a more polar, miscible solvent (a co-solvent) can greatly enhance solubility.[4][5] For instance, adding a small volume of acetone or ethanol to hexane can create a solvent mixture with a more suitable polarity. The "like dissolves like" principle is a useful guide here; the polarity of your solvent system should match that of your pyrrole derivative.[6]
My compound dissolves initially but then precipitates out of solution. How can I prevent this?
Precipitation after initial dissolution often indicates that you have created a supersaturated solution that is not stable. Here are several strategies to address this:
-
Slower Cooling: If you dissolved the compound by heating, allow the solution to cool to room temperature more slowly. Rapid cooling can cause the solubility limit to be exceeded quickly, leading to precipitation. Insulating the flask can help slow down the cooling process.[7]
-
Use a More Dilute Solution: You may be exceeding the thermodynamic solubility of your compound. Try dissolving the same amount of your derivative in a larger volume of the solvent.[7]
-
Agitation: Continuous stirring or agitation can sometimes help keep a compound in solution, especially for metastable solutions.
-
Consider Polymorphism: Your compound might exist in different crystalline forms (polymorphs), each with a different solubility. The initially dissolving form might be a less stable, more soluble polymorph that then converts to a more stable, less soluble form, causing it to precipitate. Characterizing the solid material before and after precipitation (e.g., by XRPD) can help identify if this is the case.
I'm observing an "oiling out" phenomenon instead of crystallization during recrystallization. What's happening and how can I fix it?
"Oiling out" occurs when your compound separates from the solution as a liquid rather than a solid.[7] This often happens when the melting point of your compound is lower than the temperature of the solution or when the solution is highly supersaturated.[7]
-
Reduce the Solution Temperature: Ensure the solution temperature is below the melting point of your pyrrole derivative.
-
Use a More Dilute Solution: Adding more hot solvent before cooling can prevent the high level of supersaturation that leads to oiling out.[7]
-
Change the Solvent System: Using a solvent in which your compound is less soluble can promote crystallization over oiling out. Alternatively, a solvent system with a lower boiling point might be beneficial.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the solubility of pyrrole derivatives.
What factors generally influence the solubility of pyrrole derivatives in organic solvents?
Several key factors determine the solubility of a pyrrole derivative:
-
Molecular Structure: The presence, number, and type of functional groups on the pyrrole ring are critical. Polar groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups tend to increase solubility in polar solvents (e.g., alcohols, DMSO).[1][2] Conversely, long alkyl chains increase lipophilicity and favor solubility in non-polar solvents (e.g., hexane, toluene).
-
Solvent Properties: The polarity of the solvent is a primary consideration. Polar aprotic solvents like DMSO and DMF are often excellent solvents for a wide range of compounds due to their high polarity.[1][6] The ability of a solvent to form hydrogen bonds is also important.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[2] This allows for techniques like hot filtration and recrystallization.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the pyrrole derivative affects its solubility. A higher melting point often correlates with lower solubility, as more energy is required to break the crystal lattice.[8]
How can I systematically improve the solubility of a poorly soluble pyrrole derivative?
Improving solubility often requires a multi-pronged approach that can involve chemical modification or formulation strategies.
-
Structural Modification:
-
Introduce Polar Groups: Adding polar functional groups can increase solubility in polar organic solvents and aqueous solutions.[8][9]
-
Add Ionizable Groups: Incorporating acidic or basic functional groups allows for the formation of salts, which are often significantly more soluble than the neutral compound.[3][9]
-
Disrupt Crystal Packing: Modifying the structure to introduce conformational flexibility or bulky groups can disrupt the crystal lattice, lower the melting point, and improve solubility.[8]
-
-
Formulation Strategies:
-
Co-solvency: Using a mixture of solvents can fine-tune the polarity of the medium to better match the solute.[4][5]
-
Micronization: Reducing the particle size of the solid increases the surface area available for solvation, which can improve the dissolution rate.[4][10]
-
Use of Surfactants: In aqueous or highly polar systems, surfactants can form micelles that encapsulate and solubilize hydrophobic compounds.[11]
-
What is the difference between kinetic and thermodynamic solubility?
Understanding this distinction is crucial for designing robust experiments.
-
Kinetic Solubility: This is typically measured by dissolving the compound in a high-solubility solvent (like DMSO) and then adding this stock solution to the solvent of interest. It reflects the concentration at which the compound first precipitates under these specific, rapid conditions. It is often a higher value than thermodynamic solubility because it can represent a supersaturated state.
-
Thermodynamic Solubility: This is the equilibrium solubility, measured by stirring an excess of the solid compound in the solvent for an extended period until the concentration of the dissolved compound in the solution remains constant.[9] This represents the true saturation point of the compound in that solvent at that temperature.
Quantitative Solubility Data
The following table summarizes the solubility of pyrrole in various common solvents. It is important to note that the solubility of pyrrole derivatives can vary significantly based on their specific substituents.
| Solvent | Type | Solubility of Pyrrole | Reference |
| Water | Polar Protic | ~6.1 g/100 mL at 20°C | [1] |
| Ethanol | Polar Protic | Soluble | [2][12] |
| Methanol | Polar Protic | Soluble | [1][3] |
| Diethyl Ether | Non-polar | Soluble | [2][12] |
| Chloroform | Moderately Polar | Good solubility | [2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very soluble | [1][3] |
| Acetone | Polar Aprotic | Soluble | [3] |
| Toluene | Non-polar | Soluble | [3] |
| Ethyl Acetate | Moderately Polar | Soluble | [3] |
Experimental Protocols & Workflows
Diagram: Troubleshooting Workflow for Poor Solubility
References
- 1. ycdehongchem.com [ycdehongchem.com]
- 2. biosynce.com [biosynce.com]
- 3. CN102329326B - Pyrrole derivatives and preparation method and application thereof - Google Patents [patents.google.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. uop.edu.pk [uop.edu.pk]
Preventing decomposition of 2-formylpyrroles during workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common challenges encountered during the workup and purification of 2-formylpyrroles. These compounds are known for their sensitivity, and this resource offers troubleshooting advice and preventative measures to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My 2-formylpyrrole appears to be decomposing during aqueous workup. What are the likely causes?
A1: Decomposition of 2-formylpyrroles during aqueous workup is a common issue primarily driven by two factors:
-
Presence of Acid: 2-Formylpyrroles, especially electron-rich derivatives, are highly susceptible to acid-catalyzed polymerization.[1][2][3] Residual acid from the reaction (e.g., from a Vilsmeier-Haack reaction) can significantly accelerate degradation.
-
Exposure to Atmospheric Oxygen: These compounds can undergo autoxidation, a reaction with molecular oxygen that leads to colored impurities and degradation products. This process can be exacerbated by exposure to light.
Q2: I observe significant product loss and streaking on my silica gel column during chromatography. Is my compound decomposing?
A2: Yes, it is possible that your 2-formylpyrrole is decomposing on the silica gel. Silica gel is inherently acidic and can catalyze the degradation of acid-sensitive compounds. You can test for this by spotting your compound on a silica TLC plate and letting it sit for an hour before eluting to see if new, lower Rf spots (indicative of more polar decomposition products) have formed.
Q3: My purified 2-formylpyrrole is a yellow or brown oil/solid, but the literature reports it as a colorless compound. What could be the reason for this discoloration?
A3: The discoloration is likely due to the formation of oxidized or polymerized impurities. Even trace amounts of these highly conjugated byproducts can impart a noticeable color to the bulk material. This is a strong indicator that some degradation has occurred during your workup or purification.
Q4: How can I minimize exposure of my 2-formylpyrrole to oxygen during the workup?
A4: Employing air-free techniques is the most effective way to prevent oxidation. This involves using degassed solvents and performing all manipulations under an inert atmosphere of nitrogen or argon.
Q5: Are there alternatives to silica gel for the purification of 2-formylpyrroles?
A5: Yes, if your 2-formylpyrrole is proving to be unstable on silica gel, consider using a more neutral or basic stationary phase. Neutral alumina is a common alternative. You can also try deactivating the silica gel by pre-treating it with a solution of a volatile base, such as triethylamine, in your eluent system.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the workup and purification of 2-formylpyrroles.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low isolated yield after workup | 1. Acid-catalyzed polymerization during aqueous extraction. 2. Oxidative degradation from exposure to air. | 1. Immediately quench the reaction mixture in a cold, saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize all acidic species. 2. Use degassed solvents for extraction and perform the workup under an inert atmosphere (N₂ or Ar). |
| Product appears as a dark oil or tar | 1. Significant polymerization due to prolonged exposure to acid. 2. Extensive oxidation. | 1. Ensure rapid and efficient neutralization. Minimize the time the compound is in an acidic aqueous phase. 2. Protect the reaction and workup from light and air. |
| Streaking or decomposition on TLC plate | 1. The compound is degrading on the acidic silica gel. | 1. Add a small amount (0.1-1%) of triethylamine or pyridine to your TLC eluent to neutralize the silica surface. 2. Spot and elute the TLC plate quickly. |
| Product sticks to the top of the silica gel column | 1. The compound is too polar for the chosen eluent. 2. The compound has decomposed on the column, forming highly polar impurities. | 1. Gradually increase the polarity of your eluent. 2. Consider switching to a different stationary phase like neutral alumina. 3. Deactivate the silica gel with triethylamine before loading your compound. |
| Formation of multiple, inseparable spots on TLC | 1. A mixture of decomposition products is being formed. | 1. Address the root causes of decomposition: ensure thorough neutralization and exclusion of oxygen during the workup. 2. Re-evaluate the purification strategy, perhaps opting for crystallization if possible. |
Summary of Stability Data
Quantitative stability data for 2-formylpyrroles under various workup conditions is not extensively available in the literature. However, based on established chemical principles and qualitative observations, the following trends can be summarized:
| Condition | Stability of 2-Formylpyrrole | Primary Degradation Pathway | Recommendation |
| Acidic pH (pH < 6) | Low | Acid-catalyzed polymerization | Avoid acidic conditions. Neutralize immediately after reaction. |
| Neutral pH (pH ~7) | Moderate | Susceptible to oxidation | Work under an inert atmosphere. |
| Basic pH (pH > 8) | Generally Higher | Generally more stable, but other functionalities may be affected | Mildly basic conditions (e.g., NaHCO₃ wash) are recommended. |
| Presence of Oxygen | Low | Autoxidation | Use degassed solvents and an inert atmosphere. |
| Exposure to Light | Moderate to Low | Can promote oxidation | Protect from light using aluminum foil or amber glassware. |
| On Silica Gel | Potentially Low | Acid-catalyzed degradation | Test for stability; consider deactivation or alternative stationary phases. |
Experimental Protocols
Protocol 1: General Workup Procedure for 2-Formylpyrroles
This protocol is designed to minimize decomposition by neutralizing acid and limiting exposure to oxygen.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully pour the reaction mixture into a vigorously stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate. Ensure the final pH of the aqueous layer is > 8. Caution: Gas evolution (CO₂) may occur if there is a significant amount of acid.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that has been previously degassed by bubbling nitrogen or argon through it for 15-20 minutes.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers once with degassed water and once with degassed brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator. It is advisable to introduce a gentle stream of nitrogen or argon into the flask as the vacuum is released.
-
-
Storage:
-
For immediate use, proceed to purification. If storage is necessary, dissolve the crude product in a minimal amount of a degassed solvent and store under an inert atmosphere at low temperature (-20 °C).
-
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
This protocol is recommended if you suspect your 2-formylpyrrole is sensitive to standard silica gel.
-
Preparation of Deactivated Silica Gel:
-
Prepare your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Add 1% triethylamine (v/v) to the eluent mixture.
-
Prepare the silica gel slurry using this triethylamine-containing eluent and pack the column as usual.
-
-
Column Loading and Elution:
-
Dissolve your crude 2-formylpyrrole in a minimal amount of the eluent.
-
Load the solution onto the column.
-
Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC.
-
-
Post-Column Workup:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent using a rotary evaporator. The triethylamine will also be removed under vacuum.
-
Visualizations
.dot
Caption: A logical workflow for troubleshooting 2-formylpyrrole decomposition.
References
Technical Support Center: Strategies for Selective N-Protection of Pyrrole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selective N-protection of pyrrole.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of pyrrole often necessary?
A1: The nitrogen atom in the pyrrole ring possesses a lone pair of electrons that contributes to its aromaticity. However, this also makes the N-H proton moderately acidic (pKa ≈ 17.5) and susceptible to deprotonation by strong bases.[1][2] Furthermore, the electron-rich nature of the pyrrole ring makes it prone to oxidation and polymerization, especially under acidic conditions.[2][3] N-protection is employed to:
-
Prevent deprotonation: Blocking the N-H proton allows for selective reactions at the carbon positions of the pyrrole ring.[4]
-
Increase stability: Electron-withdrawing protecting groups reduce the electron density of the ring, making it less susceptible to oxidative degradation and polymerization.[4][5][6]
-
Modulate reactivity and regioselectivity: The nature of the protecting group can influence the outcome of subsequent reactions, such as acylation, by altering the electronic properties of the pyrrole ring.[4][7]
Q2: What are the most common classes of N-protecting groups for pyrrole?
A2: The most frequently used N-protecting groups for pyrrole can be broadly categorized as:
-
Sulfonyl groups: Groups like tosyl (Ts) and benzenesulfonyl are very common due to their strong electron-withdrawing nature, which significantly deactivates the pyrrole ring towards unwanted side reactions.[5][6]
-
Alkoxycarbonyl groups: Protecting groups such as tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and trichloroethoxycarbonyl (Troc) are also widely used. They offer a range of deprotection conditions.[4][7][8]
-
Silyl groups: While less common for long-term protection, silyl groups can be employed for specific applications.
-
Alkyl and Benzyl groups: Simple alkyl or benzyl groups can be used, but their removal can sometimes require harsh conditions.[9]
-
Other specialized groups: Groups like 2-(trimethylsilyl)ethoxymethyl (SEM) are utilized when mild deprotection conditions are required.[10]
Q3: How do I choose the right protecting group for my synthesis?
A3: The selection of an appropriate protecting group depends on several factors:
-
Stability to reaction conditions: The protecting group must be stable under the conditions of subsequent synthetic steps. For instance, N-Boc protected pyrroles are unstable under acidic conditions.[4]
-
Ease of introduction and removal: The protection and deprotection steps should proceed in high yield and under conditions that do not affect other functional groups in the molecule.
-
Influence on reactivity: An electron-withdrawing group like a sulfonyl group can be beneficial for controlling reactivity.[5][6] In contrast, a less electron-withdrawing group might be chosen if higher reactivity of the pyrrole ring is desired.
-
Steric hindrance: Bulky protecting groups can influence the regioselectivity of reactions by sterically hindering certain positions on the pyrrole ring.[11]
Troubleshooting Guide
Problem 1: Low yield during the N-protection reaction.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of pyrrole | The pKa of the pyrrole N-H is around 17.5.[1] Ensure a sufficiently strong base (e.g., NaH, BuLi) is used for complete deprotonation before adding the electrophile (protecting group precursor). |
| Poor quality of reagents | Use freshly purified pyrrole and dry, high-purity solvents and reagents. Moisture can quench the base and hydrolyze the electrophile.[12] |
| Steric hindrance | If the pyrrole or the protecting group precursor is sterically hindered, the reaction may be slow or incomplete.[13][14] Consider using a less bulky protecting group, increasing the reaction temperature, or exploring alternative catalytic methods like microwave irradiation.[13] |
| Side reactions | The pyrrole ring is susceptible to polymerization in the presence of strong acids.[3] Ensure the reaction conditions are not acidic. |
Problem 2: Difficulty in deprotecting the N-protected pyrrole.
| Possible Cause | Troubleshooting Suggestion |
| Protecting group is too stable | Some protecting groups, like certain sulfonyl groups, can be difficult to remove.[5] Ensure you are using the correct and optimized deprotection conditions reported in the literature for that specific group. |
| Substrate decomposition under deprotection conditions | The deprotection conditions may be too harsh for the rest of the molecule. Unprotected pyrrole can be unstable.[5] Consider a protecting group that can be removed under milder conditions (e.g., SEM, Troc).[4][10] |
| Incorrect reagents or conditions | Double-check the literature for the specific deprotection protocol for your protecting group. For example, N-Troc is removed with Zn/AcOH, while N-tosyl can be cleaved with NaOH in MeOH/H2O.[8] |
Problem 3: Formation of undesired regioisomers in subsequent reactions (e.g., acylation).
| Possible Cause | Troubleshooting Suggestion |
| Electronic effect of the protecting group | The choice of N-protecting group can direct the regioselectivity of electrophilic substitution. N-alkoxycarbonyl groups tend to favor 2-acylation, while other conditions might lead to 3-acylation.[4][8] |
| Reaction conditions | Factors like the Lewis acid catalyst, solvent, and temperature can influence the regiochemical outcome. Optimization of these parameters may be necessary. |
| Isomerization of the product | 2-Acylpyrroles can isomerize to the 3-acyl isomers under acidic conditions.[4][8] Careful control of the reaction pH is crucial. |
Data Presentation: Comparison of Common N-Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Tosyl | Ts | TsCl, NaH, DMF | NaOH, MeOH/H₂O | Strong electron-withdrawing, good for stabilizing the pyrrole ring.[5][6] | Can be difficult to remove. |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, MeCN | TFA, CH₂Cl₂ | Widely used, relatively easy to introduce. | Unstable to acidic conditions.[4] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEMCl, NaH, DMF | TBAF, THF or TFA, CH₂Cl₂ | Can be removed under mild acidic or fluoride-mediated conditions.[10] | Can be more expensive than other protecting groups. |
| Trichloroethoxycarbonyl | Troc | TrocCl, Base | Zn, AcOH | Stable to a wide range of conditions, removed under mild reductive conditions.[4][8] | Requires a metal for deprotection. |
| Benzenesulfonyl | PhSO₂Cl, NaH, DMF | Mg, MeOH or other reducing agents | Strong electron-withdrawing effect.[5][6] | Removal can require specific reducing conditions. |
Experimental Protocols
General Procedure for N-Tosyl Protection of Pyrrole
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of pyrrole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of tosyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until completion.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for N-Tosyl Deprotection
-
To a solution of the N-tosyl pyrrole (1.0 eq) in a 9:1 mixture of methanol and water, add crushed sodium hydroxide pellets (3.0 eq).[8]
-
Stir the reaction at ambient temperature overnight.[8]
-
Add ethyl acetate and separate the phases.[8]
-
Extract the aqueous phase with ethyl acetate.[8]
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the deprotected pyrrole.[8]
General Procedure for N-Troc Protection of Pyrrole
-
To a solution of pyrrole (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq) in a dry solvent like dichloromethane at 0 °C, add 2,2,2-trichloroethyl chloroformate (TrocCl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
General Procedure for N-Troc Deprotection
-
To a solution of the N-Troc protected pyrrole (1.0 eq) in a mixture of dichloromethane and acetic acid, add zinc dust (excess, e.g., 4 eq).[4][8]
-
Stir the suspension vigorously at room temperature and monitor the reaction by TLC.[4][8]
-
Upon completion, dilute the mixture with a solvent like acetone and filter through celite to remove excess zinc.[4][8]
-
Concentrate the filtrate under vacuum to obtain the deprotected pyrrole.[4][8]
Visualizations
Caption: General workflow for the N-protection and deprotection of pyrrole.
Caption: Troubleshooting logic for low yield in pyrrole N-protection reactions.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF Download [edurev.in]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stereoselective Reactions of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate
Welcome to the technical support center for managing stereoselectivity in reactions involving Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling stereochemical outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the principal strategies for achieving stereoselectivity in reactions with this compound?
A1: The primary strategies for inducing stereoselectivity at the formyl group of this compound involve the use of chiral catalysts or chiral auxiliaries.
-
Chiral Catalysis: This approach utilizes a small amount of a chiral molecule (the catalyst) to direct the reaction towards the formation of one enantiomer over the other. Common classes of catalysts include:
-
Organocatalysts: Proline and its derivatives are frequently used for asymmetric aldol and Mannich reactions. Chiral phosphoric acids and N-heterocyclic carbenes (NHCs) have also shown utility in various transformations.
-
Metal-based Catalysts: Chiral complexes of metals like rhodium, copper, and zinc can be highly effective. For instance, dirhodium tetracarboxylate complexes are used for C-H functionalization, while copper complexes are employed in enantioselective Henry (nitroaldol) reactions.
-
-
Chiral Auxiliaries: This method involves covalently attaching a chiral molecule (the auxiliary) to the reactant. This auxiliary then directs the stereochemical outcome of subsequent reactions. A well-known example is the use of Evans oxazolidinone auxiliaries, which can be acylated and then undergo diastereoselective alkylations or aldol reactions. After the desired transformation, the auxiliary is cleaved and can often be recovered.
Q2: How does the N-Boc protecting group influence stereoselective reactions at the 2-formyl position?
A2: The N-Boc (tert-butoxycarbonyl) group plays a significant electronic and steric role. Electronically, it is an electron-withdrawing group that can influence the reactivity of the pyrrole ring and the formyl group. Sterically, its bulk can influence the approach of nucleophiles and the binding of the substrate to a chiral catalyst, thereby affecting the stereochemical outcome. In some cases, the hindered rotation of the N-Boc group can be a factor in the stereochemical analysis of the products.
Q3: What are some common side reactions to be aware of when performing stereoselective additions to this compound?
A3: Common side reactions can include:
-
Racemization of the product: The newly formed stereocenter might be sensitive to the reaction conditions (e.g., acidic or basic work-up) and could racemize.
-
Self-condensation of the aldehyde: Under certain conditions, aldehydes can undergo self-aldol reactions.
-
Decomposition of the starting material or product: Pyrrole rings can be sensitive to strong acids or oxidizing agents. N-Boc deprotection can sometimes lead to decomposition, especially if the resulting amine is unstable.
-
Reaction at the pyrrole ring: Although the formyl group is the primary site for nucleophilic attack, reactions at the electron-rich pyrrole ring (e.g., Friedel-Crafts type reactions) can occur under certain Lewis acidic conditions.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Catalyst or Ligand | Screen a variety of chiral catalysts or ligands. For organocatalyzed reactions, consider different proline derivatives or chiral phosphoric acids. For metal-catalyzed reactions, vary the chiral ligand. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. Higher or lower loadings can sometimes improve enantioselectivity. |
| Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the stereochemical outcome. Screen a range of solvents (e.g., toluene, THF, CH2Cl2, MeCN). |
| Presence of Water or Impurities | Ensure all reagents and solvents are dry and pure. Water can interfere with many catalytic systems. |
| Incorrect Reaction Time | Monitor the reaction over time. In some cases, the enantiomeric excess can decrease with prolonged reaction times due to product racemization. |
Issue 2: Poor Diastereoselectivity (dr)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Steric Hindrance | The steric bulk of the nucleophile, substrate, and catalyst all play a role. Consider modifying the steric properties of your reagents. |
| Choice of Chiral Auxiliary | If using a chiral auxiliary, the choice of auxiliary is critical. Evans oxazolidinones, for example, are known to provide high levels of diastereoselectivity in many reactions. |
| Metal Chelating Effects | In aldol reactions using chiral auxiliaries, the choice of Lewis acid (e.g., TiCl4, Sn(OTf)2) can influence the chelation state and thus the diastereoselectivity. |
| Reaction Temperature | As with enantioselectivity, lowering the temperature can often improve diastereoselectivity. |
| Order of Addition of Reagents | The order in which reagents are added can be crucial for forming the desired transition state. |
Data Presentation: Representative Stereoselective Reactions
The following tables summarize quantitative data for stereoselective reactions on substrates similar to this compound, as direct examples are limited in the literature.
Table 1: Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole [1][2][3]
| Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| Rh2(S-DOSP)4 | 19:1 | -10% | - |
| Rh2(S-PTAD)4 | >20:1 | 97% | up to 87% |
Table 2: Proline-Catalyzed Asymmetric Aldol Reaction of Aldehydes with Ketones
| Aldehyde | Ketone | Solvent | ee (%) | Yield (%) |
| Benzaldehyde | Acetone | DMSO | 76 | 68 |
| 4-Nitrobenzaldehyde | Cyclohexanone | DMF | 99 | 97 |
| Isobutyraldehyde | Acetone | DMSO | >99 | 97 |
Experimental Protocols
The following are example protocols for key stereoselective reactions, which can be adapted for this compound.
Protocol 1: General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is based on the well-established proline-catalyzed aldol reaction and can be adapted for this compound.
-
To a stirred solution of the aldehyde (1.0 equiv) in anhydrous DMSO (0.5 M) is added the ketone (10.0 equiv).
-
(S)-Proline (0.3 equiv) is added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NH4Cl solution.
-
The organic layer is separated, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
Protocol 2: General Procedure for Asymmetric Reduction using a CBS Catalyst
This protocol describes a general method for the enantioselective reduction of a ketone (or aldehyde) using a chiral oxazaborolidine catalyst.
-
A solution of the chiral oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine, 0.1 equiv) in anhydrous THF is cooled to the desired temperature (e.g., -20 °C).
-
A solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.0 equiv) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of the aldehyde (1.0 equiv) in anhydrous THF is added dropwise over 30 minutes.
-
The reaction is stirred at the same temperature until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of methanol at low temperature.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical stereoselective reaction.
Caption: Troubleshooting guide for low enantiomeric excess.
Caption: Logical relationships in planning a stereoselective synthesis.
References
- 1. insuf.org [insuf.org]
- 2. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1 H-pyrrole and Its Application as a Key Step in the Synthesis of (-)-Dragocin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Removal of the Boc Protecting Group from Pyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from pyrrole derivatives. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the Boc deprotection of pyrroles, offering potential causes and actionable solutions.
Issue 1: Incomplete or Sluggish Deprotection
Symptom: TLC or LC-MS analysis indicates the presence of a significant amount of starting N-Boc-pyrrole even after extended reaction times.
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane. |
| Steric Hindrance | If the pyrrole substrate is sterically hindered, prolong the reaction time and consider gentle heating. It is crucial to monitor the reaction closely for any signs of decomposition. |
| Low Reaction Temperature | While some reactions are performed at 0°C to control exotherms, sluggish reactions may benefit from being allowed to warm to room temperature. |
Issue 2: Decomposition of the Pyrrole Ring
Symptom: Formation of dark, insoluble materials (polymers) or a complex mixture of byproducts observed by TLC or LC-MS, often accompanied by a low yield of the desired pyrrole. Pyrroles are known to be sensitive to strong acidic conditions.
| Potential Cause | Recommended Solution |
| Harsh Acidic Conditions | Strong acids like TFA can lead to the degradation of the electron-rich pyrrole ring.[1] Switch to milder acidic conditions such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[2] |
| Retro-Mannich Reaction | Deprotection of certain substituted dihydropyrroles can lead to decomposition through a retro-Mannich reaction upon neutralization.[3] In such cases, isolating the product as a salt (e.g., tosylate) may prevent decomposition.[3] |
| Thermal Decomposition | While thermal deprotection is an alternative to acid, high temperatures can also cause decomposition of sensitive pyrrole-containing compounds.[4] If using thermal methods, carefully optimize the temperature and reaction time. |
Issue 3: Formation of Side Products (t-Butylation)
Symptom: Observation of unexpected peaks in the mass spectrum with a mass increase of +56 Da, corresponding to the addition of a tert-butyl group to the pyrrole ring or other nucleophilic sites.
| Potential Cause | Recommended Solution |
| Reactive tert-Butyl Cation | The acidic cleavage of the Boc group generates a reactive tert-butyl cation that can alkylate the electron-rich pyrrole ring.[5] |
| Scavengers | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of pyrrole using TFA?
A common starting point for Boc deprotection is treatment with a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM). A typical procedure involves using a 20-50% (v/v) solution of TFA in DCM and stirring the reaction at room temperature for 30 minutes to 4 hours.[6] However, due to the acid sensitivity of the pyrrole ring, it is advisable to start with milder conditions and monitor the reaction closely.
Q2: My pyrrole-containing molecule has other acid-sensitive functional groups. What are some milder alternatives to TFA?
For substrates with acid-labile functionalities, several milder deprotection methods can be employed:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in a solvent such as dichloromethane can effectively remove the Boc group under non-protic conditions.[7]
-
Oxalyl Chloride in Methanol: This system provides a very mild method for Boc deprotection and is tolerant of acid-labile groups like esters. The reaction is typically carried out at room temperature for 1-4 hours.[2][8]
-
Thermal Deprotection: In some cases, heating the N-Boc-pyrrole in a suitable solvent (e.g., boiling water or trifluoroethanol) can effect deprotection without the need for any acid.[9] However, the thermal stability of the specific pyrrole derivative must be considered.[4]
-
Base-Mediated Deprotection: While the Boc group is generally stable to base, alkoxides have been successfully used for the deprotection of Boc groups on pyrroles.[10]
Q3: How can I monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction. The deprotected pyrrole is typically more polar than the N-Boc-pyrrole, resulting in a lower Rf value. Staining the TLC plate with a suitable agent, such as permanganate or p-anisaldehyde, can help visualize the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the disappearance of the starting material and the appearance of the product mass.
Q4: What is the mechanism of acid-catalyzed Boc deprotection?
The deprotection proceeds through a few key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[6]
-
Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[6]
-
Decomposition: The carbamic acid is unstable and rapidly decomposes to release carbon dioxide and the free pyrrole.[6]
-
Protonation of Pyrrole: Under the acidic conditions, the newly formed free pyrrole will be protonated.
Data Presentation
The following table summarizes various conditions for Boc deprotection, providing a comparative overview. Please note that the optimal conditions are highly substrate-dependent.
| Method/Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
| TFA | DCM | 0°C to RT | 0.5 - 4 h | Variable | Most common method, but can cause decomposition of sensitive pyrroles.[6] |
| HCl | Dioxane | RT | 1 - 4 h | Variable | Good alternative to TFA; the product often precipitates as the HCl salt.[6] |
| Oxalyl Chloride | Methanol | RT | 1 - 4 h | >70% | Mild conditions, tolerant of many functional groups.[8] |
| Thermal (Flow) | Acetonitrile | High Temp | Minutes | High | Rapid, acid-free method suitable for high-throughput synthesis. |
| Alkoxides (in situ) | THF/Methanol | -78°C to RT | ~2.5 h | 57-63% | Basic conditions, useful for one-pot alkylation/deprotection sequences.[10] |
| Silica Gel | - | - | - | - | Reported to effect deprotection of thermally-sensitive heterocycles like pyrroles.[2] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA
-
Dissolve the N-Boc-pyrrole substrate in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product, often the TFA salt of the pyrrole, can be purified by chromatography or precipitation.
Protocol 2: Mild Boc Deprotection using Oxalyl Chloride in Methanol [2]
-
Dissolve the N-Boc-pyrrole substrate (1 equivalent) in methanol.
-
Add oxalyl chloride (3 equivalents) to the solution at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude product can be purified by standard methods.
Visualizations
Caption: A general experimental workflow for the Boc deprotection of pyrrole.
Caption: A troubleshooting decision tree for Boc deprotection of pyrrole.
References
- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Validation of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate. The content is supported by detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds and materials. Accurate determination of its purity is crucial for ensuring the reliability and reproducibility of downstream applications. This guide focuses on a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Impurities:
The synthesis of this compound can introduce several impurities, including:
-
Unreacted starting materials: Such as tert-butyl 1H-pyrrole-1-carboxylate.[1]
-
By-products: Arising from side reactions during the formylation process.
-
Degradation products: Formed during purification or storage.
Purity Validation: A Comparative Analysis
The purity of synthesized this compound should be rigorously assessed. The primary methods for purity determination include HPLC, GC-MS, and NMR spectroscopy.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.[2] For routine purity assessment, a well-developed RP-HPLC method offers a robust and reliable solution.[3]
Proposed RP-HPLC Method:
Based on methods developed for similar pyrrole derivatives, the following conditions are proposed for the analysis of this compound.[2][4]
| Parameter | Recommended Condition |
| Instrument | HPLC system with a Diode Array Detector (DAD) or UV/VIS detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid) |
| Initial: 30% acetonitrile, increase to 90% over 20 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | DAD at a wavelength of 254 nm and 280 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve ~1 mg/mL in acetonitrile or a suitable solvent mixture |
Alternative Purity Validation Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[2][3] It provides both retention time and mass spectral data, aiding in the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation and can be used for quantitative analysis (qNMR) to determine absolute purity without the need for a reference standard of the analyte.[2][3]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrument: An Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD) or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at wavelengths of 254 nm and 280 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of acetonitrile. Filter the solution using a 0.45 µm membrane filter.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system.
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.
-
-
MS Conditions:
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
-
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be identified by their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: [2]
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
The integral ratios of the signals should correspond to the number of protons in the molecule.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected chemical shifts should correspond to the different carbon environments in the molecule.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Analysis: The presence of impurity peaks in the spectra indicates a lower purity. For quantitative NMR (qNMR), a certified internal standard of known concentration is added to the sample.
Comparative Data Summary
The following table summarizes the key performance characteristics of each technique for the purity validation of this compound.
| Feature | HPLC | GC-MS | NMR |
| Principle | Differential partitioning | Volatility and mass-to-charge ratio | Nuclear spin properties |
| Primary Use | Quantitative purity assessment | Identification of volatile impurities | Structural elucidation, absolute purity (qNMR) |
| Sample State | Solution | Volatilized | Solution |
| Sensitivity | High | Very High | Moderate |
| Quantitation | Relative (with standard), Area % | Semi-quantitative (Area %), Quantitative (with standard) | Absolute (qNMR with internal standard) |
| Impurity ID | Tentative (based on retention time) | High confidence (mass spectra) | High confidence (structural information) |
| Throughput | High | Medium | Low |
Workflow and Decision Making
The selection of an appropriate analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for the purity validation of this compound.
References
- 1. tert-butyl 1H-pyrrole-1-carboxylate | C9H13NO2 | CID 643494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Confirming the Structure of 1-Boc-2-formylpyrrole: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis for confirming the structure of 1-Boc-2-formylpyrrole utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the experimental NMR data of the target compound with that of structurally related analogues, this guide offers a clear and objective methodology for structural verification. All data is presented in easily comparable tables, and a detailed experimental protocol is provided.
Introduction
1-Boc-2-formylpyrrole is a valuable synthetic intermediate in medicinal chemistry and materials science. Its unambiguous structural confirmation is critical for ensuring the integrity of subsequent research and development. ¹H and ¹³C NMR spectroscopy are powerful analytical techniques that provide detailed information about the chemical environment of individual atoms within a molecule. This guide will demonstrate how to interpret the NMR spectra of 1-Boc-2-formylpyrrole by comparing its chemical shifts with those of pyrrole, 2-formylpyrrole, and N-Boc-pyrrole.
Comparative NMR Data Analysis
The structural confirmation of 1-Boc-2-formylpyrrole is achieved by analyzing the chemical shifts (δ) in both ¹H and ¹³C NMR spectra and comparing them to known values of related compounds. The introduction of the electron-withdrawing formyl group at the C2 position and the bulky electron-donating Boc protecting group on the nitrogen atom significantly influences the electronic environment of the pyrrole ring, leading to predictable changes in the chemical shifts of the ring protons and carbons.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of 1-Boc-2-formylpyrrole is expected to show distinct signals for the aldehydic proton, the three pyrrole ring protons, and the nine equivalent protons of the tert-butyl group. The table below compares the ¹H NMR chemical shifts of 1-Boc-2-formylpyrrole with its parent and substituted analogues.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | CHO (ppm) | Boc (ppm) | N-H (ppm) |
| 1-Boc-2-formylpyrrole | 6.34 | 6.24 | 7.19 | 9.50 | 1.61 | - |
| 2-Formylpyrrole [1] | 6.31 | 6.31 | 7.03 | 9.57 | - | 11.41 |
| N-Boc-pyrrole | 6.13 | 6.13 | 7.27 | - | 1.59 | - |
| Pyrrole [2] | 6.24 | 6.24 | 6.74 | - | - | 8.11 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
The downfield shift of H-5 in 1-Boc-2-formylpyrrole compared to pyrrole is attributed to the deshielding effect of the adjacent electron-withdrawing formyl group. The Boc group on the nitrogen influences the electronic distribution within the ring, affecting the chemical shifts of all pyrrole protons.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides further confirmation of the structure. The presence of the carbonyl carbon from the formyl group and the quaternary and methyl carbons of the Boc group are key identifiers.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C=O (Aldehyde) (ppm) | C(CH₃)₃ (Boc) (ppm) | C(CH₃)₃ (Boc) (ppm) |
| 1-Boc-2-formylpyrrole | 131.5 | 111.3 | 121.2 | 127.8 | 180.1 | 85.2 | 28.1 |
| 2-Formylpyrrole | 133.0 | 111.0 | 123.0 | 124.0 | 179.0 | - | - |
| N-Boc-pyrrole | 120.9 | 111.4 | 111.4 | 120.9 | - | 84.1 | 28.2 |
| Pyrrole | 118.3 | 108.3 | 108.3 | 118.3 | - | - | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
The chemical shift of C-2 is significantly shifted downfield in 1-Boc-2-formylpyrrole due to the direct attachment of the formyl group. The aldehydic carbonyl carbon appears at a characteristic downfield position (~180 ppm). The signals corresponding to the quaternary and methyl carbons of the Boc group are also clearly identifiable.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of the 1-Boc-2-formylpyrrole sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.[3]
| Parameter | Value | Description |
| Spectrometer Frequency | 400 MHz | The operating frequency of the instrument for the ¹H nucleus. |
| Pulse Program | zg30 | A standard 30-degree pulse experiment. |
| Number of Scans (NS) | 16 | The number of acquisitions to be averaged to improve signal-to-noise. |
| Relaxation Delay (D1) | 2.0 s | The delay time between scans to allow for nuclear relaxation. |
| Acquisition Time (AQ) | 4.0 s | The time for which the FID is recorded. |
| Spectral Width (SW) | 20 ppm | The range of chemical shifts to be observed. |
| Temperature | 298 K | The sample temperature during the experiment. |
¹³C NMR Spectroscopy Acquisition
The following are typical acquisition parameters for a 100 MHz NMR spectrometer.[3]
| Parameter | Value | Description |
| Spectrometer Frequency | 100 MHz | The operating frequency of the instrument for the ¹³C nucleus. |
| Pulse Program | zgpg30 | A standard 30-degree pulse experiment with proton decoupling. |
| Number of Scans (NS) | 1024 | A higher number of scans is required due to the lower natural abundance of ¹³C. |
| Relaxation Delay (D1) | 2.0 s | The delay time between scans. |
| Acquisition Time (AQ) | 1.0 s | The time for which the FID is recorded. |
| Spectral Width (SW) | 220 ppm | The range of chemical shifts to be observed. |
| Decoupling | Waltz16 | A proton broadband decoupling sequence to simplify the spectrum. |
| Temperature | 298 K | The sample temperature during the experiment. |
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of 1-Boc-2-formylpyrrole using NMR spectroscopy.
Caption: Workflow for structural confirmation of 1-Boc-2-formylpyrrole.
Conclusion
The combined analysis of ¹H and ¹³C NMR data provides a robust method for the structural confirmation of 1-Boc-2-formylpyrrole. The characteristic chemical shifts of the aldehydic proton and carbon, the pyrrole ring atoms, and the Boc protecting group, when compared with structurally related molecules, offer definitive evidence of the target structure. By following the detailed experimental protocols and logical workflow presented in this guide, researchers can confidently verify the identity and purity of their synthesized 1-Boc-2-formylpyrrole, ensuring the reliability of their subsequent scientific investigations.
References
A Comparative Guide to the Synthesis of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate and Other Formylated Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group onto a pyrrole ring is a cornerstone of synthetic organic chemistry, providing a versatile chemical handle for the construction of complex molecules, including pharmaceuticals and natural products.[1] Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate, also known as N-Boc-2-carboxaldehydepyrrole, is a particularly valuable building block where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.[2] This guide provides an objective comparison of the primary methods used to synthesize this compound and other formylated pyrroles, focusing on the performance, selectivity, and reaction conditions of various formylating agents.
The N-Boc protecting group plays a crucial role in the synthesis. It enhances the stability of the pyrrole ring and, through its steric and electronic properties, allows for greater control over regioselectivity during functionalization, which is a critical advantage in multi-step synthetic routes.[3][4]
Comparison of Key Formylating Agents for Pyrroles
The choice of formylating agent is dictated by the substrate's reactivity, the desired regioselectivity, and tolerance to reaction conditions. The Vilsmeier-Haack reaction remains the most prevalent and robust method for formylating electron-rich heterocycles like pyrrole.[5] However, other reagents offer distinct advantages for specific applications.
| Method | Reagent(s) | Typical Substrate | Regioselectivity on Pyrrole | Typical Yield | Key Advantages | Limitations |
| Vilsmeier-Haack | POCl₃ (or other acid halides) + DMF | Electron-rich aromatics & heterocycles[6] | Predominantly C2 (α-position)[5] | 70-95%[7] | High yields, reliable, widely applicable, well-understood mechanism. | Can be harsh for sensitive substrates; regioselectivity can be influenced by bulky N-substituents.[3] |
| Rieche Formylation | Dichloromethyl methyl ether + Lewis Acid (e.g., TiCl₄) | Electron-rich aromatics[8] | Can provide C4 or C5 formylation on substituted pyrroles[9][10] | ~90% (for specific pyrrole carboxylates)[10] | Milder conditions than Vilsmeier-Haack, useful for sterically hindered positions.[11] | Lewis acid can coordinate with other functional groups; reagent is a potent alkylating agent. |
| Duff Reaction | Hexamethylenetetramine (HMTA) + Acid (e.g., TFA, boric acid) | Phenols, electron-rich aromatics[12][13] | Ortho to activating groups; less common for pyrroles | Generally lower for pyrroles[11] | Useful for ortho-formylation of phenols. | Inefficient for pyrroles, often resulting in low yields.[11][12] |
| Gattermann Reaction | HCN + HCl + Lewis Acid (e.g., AlCl₃) | Phenols, heteroaromatics[14] | C2 (α-position) | Variable | Applicable to a range of heteroaromatic compounds.[14] | Use of extremely toxic hydrogen cyanide (HCN) is a major drawback.[14] |
| Gattermann-Koch | CO + HCl + AlCl₃/CuCl | Alkylbenzenes[14] | N/A | N/A | Direct formylation of simple aromatics. | Not applicable to phenols, ethers, or highly activated heterocycles like pyrrole.[14][15] |
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental processes is crucial for understanding and implementing these synthetic methods.
Caption: General workflow for the formylation of a pyrrole substrate.
The Vilsmeier-Haack reaction is the most common and effective method for preparing 2-formylpyrroles. Its mechanism involves the initial formation of the electrophilic Vilsmeier reagent.
Caption: Mechanism of the Vilsmeier-Haack formylation on N-Boc-pyrrole.
Selecting the appropriate formylation method depends critically on the substrate's electronic properties and steric profile.
Caption: Logic for selecting a formylation agent based on substrate needs.
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of Pyrrole
This protocol is adapted from a standard, reliable procedure for the synthesis of pyrrole-2-carboxaldehyde and serves as a representative example of the Vilsmeier-Haack reaction.[7]
Materials:
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Pyrrole (freshly distilled)
-
Ethylene dichloride (EDC)
-
Sodium acetate trihydrate
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 1.1 moles of DMF. Cool the flask in an ice bath.
-
Slowly add 1.1 moles of phosphorus oxychloride through the dropping funnel over 15 minutes, maintaining the internal temperature between 10–20°C. An exothermic reaction occurs, forming the Vilsmeier reagent complex.[5]
-
Remove the ice bath and stir the mixture for an additional 15 minutes.
-
Reaction with Pyrrole: Replace the ice bath and add 250 ml of ethylene dichloride. Once the internal temperature is below 5°C, add a solution of 1.0 mole of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour.
-
After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Hydrolysis and Workup: Cool the mixture to 25-30°C. Cautiously add a solution of 5.5 moles of sodium acetate trihydrate in approximately 1 liter of water.
-
Reflux the mixture again for 15 minutes with vigorous stirring to ensure complete hydrolysis of the intermediate.
-
After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic extracts, wash with a saturated sodium bicarbonate solution and then with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude pyrrole-2-carboxaldehyde can be purified by recrystallization from petroleum ether to yield the final product. The overall yield is typically in the range of 78–79%.[7]
Conclusion
The formylation of pyrroles is a critical transformation in organic synthesis. For the preparation of this compound and related compounds, the Vilsmeier-Haack reaction stands out as the most efficient and high-yielding method. Its reliability and the well-documented procedures make it the preferred choice for achieving C2-formylation on the pyrrole ring. The use of an N-Boc protecting group effectively directs this regioselectivity while stabilizing the pyrrole core.
Alternative methods, such as the Rieche formylation , provide valuable options for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction or when formylation is desired at a more sterically hindered position.[11] The Duff and Gattermann reactions are less commonly employed for simple pyrrole formylation due to lower efficiency and the use of hazardous materials, respectively.[11][14] The selection of the optimal formylating agent will always depend on a careful analysis of the specific substrate, desired product, and laboratory capabilities.
References
- 1. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 2. This compound | C10H13NO3 | CID 5057005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. scribd.com [scribd.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. synarchive.com [synarchive.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Duff reaction - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. byjus.com [byjus.com]
A Comparative Guide to Pyrrole Protection: Unveiling the Advantages of Boc over Cbz and Fmoc
For researchers, scientists, and professionals in drug development, the strategic selection of a protecting group for the pyrrole nitrogen is a critical decision that can significantly impact the success of a synthetic route. The electron-rich nature of the pyrrole ring necessitates the use of protecting groups to modulate its reactivity, enhance stability, and prevent unwanted side reactions. Among the most common N-protecting groups are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). This guide provides an objective, data-driven comparison of these three groups for the protection of pyrroles, with a focus on highlighting the distinct advantages of the Boc protecting group.
At a Glance: Key Characteristics of Pyrrole Protecting Groups
The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2] This is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules.
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[1][3]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions, commonly with a solution of piperidine in an organic solvent.[1][4]
This orthogonality is crucial when planning multi-step syntheses involving pyrrole-containing scaffolds.
Data Presentation: A Quantitative Comparison
The selection of a protecting group is often dictated by the stability of other functional groups within the molecule and the reaction conditions of subsequent synthetic steps. The following tables summarize the key properties and comparative performance of Boc, Cbz, and Fmoc protecting groups for pyrroles, with data synthesized from recent literature.[5][6][7][8]
| Protecting Group | Introduction Reagent | Typical Protection Yield | Cleavage Conditions | Typical Deprotection Yield |
| Boc | (Boc)₂O, DMAP (cat.) | ~98%[9] | TFA, CH₂Cl₂ or NaOMe, MeOH | ~92%[7] |
| Cbz | Cbz-Cl, NaHCO₃ | ~90%[3] | H₂, Pd/C | High |
| Fmoc | Fmoc-Cl, Base | Good[5][8] | 20% Piperidine in DMF | High[6] |
Table 1: Comparison of Protection and Deprotection Yields for Pyrrole Protecting Groups.
| Protecting Group | Stable to Strong Acids (e.g., TFAA) | Stable to Bases (e.g., Piperidine) | Stable to Hydrogenolysis (H₂, Pd/C) |
| Boc | No[5][8] | Yes | Yes |
| Cbz | Yes (but can be labile)[5][6] | Yes | No[3] |
| Fmoc | Yes | No[4] | Generally Yes |
Table 2: Orthogonal Stability of Protected Pyrroles.
Advantages of the Boc Protecting Group for Pyrroles
While Cbz and Fmoc have their applications, the Boc group offers several distinct advantages for the protection of pyrroles:
-
Broad Orthogonality: The Boc group is stable to the basic conditions used to cleave Fmoc groups and the hydrogenolysis conditions for Cbz removal, making it a versatile component in orthogonal protection strategies.[1][2]
-
Mild Cleavage Options: While commonly removed with strong acids like TFA, recent studies have demonstrated the cleavage of N-Boc from pyrroles under mild basic conditions using sodium methoxide in methanol, offering an alternative when acid-sensitive functionalities are present.[7]
-
High Protection Yields: The introduction of the Boc group onto the pyrrole nitrogen typically proceeds in high yield, as demonstrated by the 98% yield achieved in the synthesis of a substituted N-Boc-pyrrole.[9]
Experimental Protocols
The following are detailed methodologies for the protection and deprotection of pyrroles with Boc, Cbz, and Fmoc groups. Optimal conditions may vary depending on the specific substrate.
Boc Protection of Pyrrole
Procedure: To a solution of the pyrrole (1.0 equiv) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv). Stir the reaction mixture at room temperature until completion (monitored by TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[9]
Boc Deprotection of Pyrrole (Acidic Conditions)
Procedure: Dissolve the N-Boc-pyrrole (1.0 equiv) in dichloromethane. Add an excess of trifluoroacetic acid (TFA, 5-10 equiv) and stir the mixture at room temperature. Monitor the reaction by TLC. Once the starting material is consumed, the solvent and excess TFA are removed under reduced pressure to yield the deprotected pyrrole.
Boc Deprotection of Pyrrole (Basic Conditions)
Procedure: To a solution of the N-Boc-pyrrole (1.0 equiv) in dry methanol, add a catalytic amount of sodium methoxide (NaOMe). Stir the reaction at room temperature for up to 3 hours. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected pyrrole.[7]
Cbz Protection of Pyrrole
Procedure: To a solution of the pyrrole (1.0 equiv) in a mixture of THF and water (2:1), add sodium bicarbonate (NaHCO₃, 2.0 equiv) and benzyl chloroformate (Cbz-Cl, 1.5 equiv) at 0 °C. The solution is stirred for several hours at the same temperature. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.[3]
Cbz Deprotection of Pyrrole
Procedure: Dissolve the N-Cbz-pyrrole (1.0 equiv) in methanol. Add 5% Palladium on carbon (Pd/C) catalyst. The mixture is stirred under an atmosphere of hydrogen (H₂). The reaction is monitored by TLC. Upon completion, the catalyst is filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the deprotected pyrrole.[3]
Fmoc Protection of Pyrrole
Procedure: A general procedure for the synthesis of N-Fmoc-pyrrole involves the reaction of 9-fluorenylmethyl carbamate with 2,5-dimethoxytetrahydrofuran in refluxing acetic acid. The reaction mixture is cooled, diluted with dichloromethane, and washed with saturated sodium carbonate solution and brine. The organic layer is dried and concentrated to yield the N-Fmoc-pyrrole.[5][8]
Fmoc Deprotection of Pyrrole
Procedure: Dissolve the N-Fmoc-pyrrole (1.0 equiv) in a 20% solution of piperidine in dimethylformamide (DMF). Stir the mixture at room temperature. The reaction is typically complete within a short period. The reaction mixture is then worked up to remove the piperidine and the dibenzofulvene-piperidine adduct to yield the deprotected pyrrole.[6]
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, deprotection mechanisms, and a decision-making workflow for selecting the appropriate protecting group.
Figure 1: Chemical structures of Boc-, Cbz-, and Fmoc-protected pyrroles.
Figure 2: Decision workflow for selecting a pyrrole protecting group.
Figure 3: Simplified deprotection mechanisms for Boc, Cbz, and Fmoc groups on pyrrole.
Conclusion
The choice between Boc, Cbz, and Fmoc for the protection of pyrroles is a critical strategic decision in organic synthesis. While all three are effective, the Boc group offers a compelling combination of high protection yields, broad orthogonality, and versatile, mild cleavage conditions. Its stability to both basic and hydrogenolysis conditions makes it an ideal choice for complex, multi-step syntheses where Fmoc and Cbz groups may be employed for the protection of other functionalities. The availability of both acidic and mild basic deprotection methods for N-Boc-pyrroles further enhances its utility, providing chemists with greater flexibility in designing and executing their synthetic routes. By carefully considering the comparative data and experimental protocols presented, researchers can leverage the distinct advantages of the Boc protecting group to achieve their synthetic goals with greater efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Formylpyrroles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group at the 2-position of the pyrrole ring is a cornerstone transformation in synthetic organic chemistry. The resulting 2-formylpyrroles are versatile intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and functional materials. While the Vilsmeier-Haack reaction has traditionally been the go-to method, a variety of alternative reagents have emerged, offering advantages in terms of milder reaction conditions, substrate scope, and operational simplicity. This guide provides an objective comparison of the performance of these alternative reagents, supported by experimental data.
Comparison of Formylation Reagents
The choice of formylating agent significantly influences the yield, reaction conditions, and substrate compatibility of the synthesis. The following table summarizes quantitative data for various reagents used in the synthesis of 2-formylpyrroles.
| Pyrrole Substrate | Reagent/System | Reaction Conditions | Yield (%) | Reference |
| N-Phenylpyrrole | POCl₃, DMF | Reflux | High (not specified) | |
| N-Alkylpyrrole | POCl₃, DMF | 0 °C to RT | Good to Excellent | |
| N-Methylpyrrole | Dichloromethyl methyl ether, SnCl₄ | Not specified | Not specified | |
| N-Substituted Pyrroles | Formic acid, Acetic anhydride, Silica gel | Microwave irradiation | Good to Excellent | |
| N-Methyl-2-phenylpyridinium salt | I₂, K₂CO₃, Methyl methacrylate | DCE/H₂O, 80°C, 20h | 79 | [1] |
| O-Ethyl 2-thionoester pyrrole | Raney® Nickel | Acetone, Reflux, 1h (activation), then 2h | 67 | [2] |
| 3,4-dimethyl-1H-pyrrole-2-carbothioate | Raney® Nickel | Acetone, Reflux | 62 | [2] |
| 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbothioate | Raney® Nickel | Acetone, Reflux | 55 | [2] |
| 1-n-Propyl-2-(2'-thienyl)pyrrole | POCl₃, DMF | RT, overnight | 35 (2-formyl) | [3] |
| 1-Phenyl-2-(2'-thienyl)pyrrole | POCl₃, DMF | RT, overnight | 19 (5-formyl), 22 (3-formyl) | [3] |
Reaction Pathways and Methodologies
The diverse approaches to 2-formylpyrrole synthesis can be broadly categorized as shown below.
Caption: Classification of synthetic methods for 2-formylpyrroles.
A generalized workflow for the synthesis and purification of 2-formylpyrroles is depicted below.
References
A Spectroscopic Showdown: N-Boc-Pyrrole versus Other N-Substituted Pyrroles
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular building blocks is paramount. Pyrrole and its N-substituted derivatives are key heterocyclic scaffolds in a vast array of pharmaceuticals and functional materials. The nature of the substituent on the pyrrole nitrogen significantly influences the molecule's reactivity, conformation, and spectroscopic characteristics. This guide provides a detailed spectroscopic comparison of N-Boc-pyrrole with other common N-substituted pyrroles, namely N-methylpyrrole, N-phenylpyrrole, and N-acetylpyrrole. The comparative analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for N-Boc-pyrrole and its counterparts. This allows for a direct and objective comparison of their spectroscopic signatures.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | H-2, H-5 (α-protons) | H-3, H-4 (β-protons) | Substituent Protons | Solvent |
| N-Boc-pyrrole | ~7.3 (t) | ~6.2 (t) | ~1.5 (s, 9H, -C(CH₃)₃) | CDCl₃ |
| N-Methylpyrrole | ~6.6 (t) | ~6.1 (t) | ~3.6 (s, 3H, -CH₃) | CDCl₃ |
| N-Phenylpyrrole | ~7.1 (t) | ~6.3 (t) | ~7.2-7.4 (m, 5H, -C₆H₅) | CDCl₃ |
| N-Acetylpyrrole | ~7.3 (t) | ~6.2 (t) | ~2.4 (s, 3H, -COCH₃) | CDCl₃ |
Abbreviation: t = triplet, s = singlet, m = multiplet
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C-2, C-5 (α-carbons) | C-3, C-4 (β-carbons) | Substituent Carbons | Solvent |
| N-Boc-pyrrole | ~120.0 | ~111.0 | ~149.0 (C=O), ~83.0 (-C(CH₃)₃), ~28.0 (-C(CH₃)₃) | CDCl₃ |
| N-Methylpyrrole | ~121.0 | ~108.0 | ~35.0 (-CH₃) | CDCl₃ |
| N-Phenylpyrrole | ~122.0 | ~110.0 | ~140.0 (ipso-C), ~129.0 (ortho-C), ~126.0 (meta-C), ~120.0 (para-C) | CDCl₃ |
| N-Acetylpyrrole | ~120.9 | ~111.9 | ~168.0 (C=O), ~24.0 (-CH₃) | CDCl₃ |
Table 3: Key FT-IR Absorption Bands (Wavenumber in cm⁻¹)
| Compound | C-H stretching (aromatic) | C=C stretching (aromatic) | C-N stretching | C=O stretching | Other Key Bands |
| N-Boc-pyrrole | ~3100 | ~1550 | ~1370 | ~1730 | ~2980 (C-H aliphatic) |
| N-Methylpyrrole | ~3100 | ~1540 | ~1360 | - | ~2950 (C-H aliphatic) |
| N-Phenylpyrrole | ~3100 | ~1600, ~1500 | ~1350 | - | ~750, ~690 (C-H out-of-plane bend, phenyl) |
| N-Acetylpyrrole | ~3100 | ~1540 | ~1370 | ~1710 | ~1480 (C-H bend, methyl) |
UV-Vis Spectroscopic Data
UV-Vis data for these specific pyrrole derivatives can vary based on the solvent and concentration. However, general trends can be observed. Pyrrole itself exhibits absorption in the UV region. The introduction of N-substituents can cause a shift in the absorption maxima (λmax). For instance, N-methylpyrrole shows absorption below 450 nm.[1][2] N-phenylpyrrole, with its extended conjugation, is expected to have a red-shifted absorption compared to N-alkylpyrroles. The carbonyl group in N-acetylpyrrole and N-Boc-pyrrole will also influence the electronic transitions. A detailed study of a series of pyrrole derivatives showed UV-Vis absorption spectra measured in acetonitrile.[3]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
A solution of the N-substituted pyrrole is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).[4] The solution is then filtered into a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker Avance 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, proton broadband decoupling is typically used to simplify the spectrum.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
For liquid samples like N-Boc-pyrrole and N-methylpyrrole, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. The FT-IR spectrum is recorded over the mid-IR range, typically from 4000 to 400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A dilute solution of the sample is prepared in a UV-transparent solvent, such as ethanol, methanol, or acetonitrile. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, scanning a wavelength range typically from 200 to 800 nm. The solvent used for the sample preparation is also used as the reference.
Workflow for Spectroscopic Comparison
The logical flow of a comparative spectroscopic analysis is crucial for systematic evaluation. The following diagram, generated using the DOT language, illustrates this workflow.
Conclusion
The spectroscopic data presented herein clearly demonstrates the influence of the N-substituent on the electronic environment of the pyrrole ring. The electron-withdrawing nature of the Boc and acetyl groups in N-Boc-pyrrole and N-acetylpyrrole, respectively, leads to a downfield shift of the α- and β-protons in the ¹H NMR spectrum compared to the electron-donating methyl group in N-methylpyrrole. This effect is also evident in the ¹³C NMR and IR spectra, particularly in the position of the carbonyl stretching frequency. The phenyl group in N-phenylpyrrole introduces its own set of signals and influences the pyrrole ring through both inductive and resonance effects. This comprehensive guide provides a valuable resource for researchers, enabling a more informed selection and characterization of N-substituted pyrroles for various applications in drug discovery and materials science.
References
A Comparative Guide to the Reactivity of 2-Formylpyrrole and 3-Formylpyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-formylpyrrole and 3-formylpyrrole derivatives, two important classes of heterocyclic aldehydes. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization in the synthesis of pharmaceuticals, natural products, and functional materials. This document summarizes key reactivity differences, provides supporting experimental data from the literature, and includes detailed experimental protocols for common transformations.
Introduction
The position of the formyl group on the pyrrole ring significantly influences the electronic properties and, consequently, the chemical reactivity of both the aldehyde functional group and the pyrrole ring itself. In 2-formylpyrrole, the formyl group is directly conjugated with the lone pair of the nitrogen atom through the C2-C3 bond, which enhances the electron-withdrawing effect and deactivates the pyrrole ring towards electrophilic attack. Conversely, in 3-formylpyrrole, the formyl group is not in direct conjugation with the nitrogen lone pair, leading to a different distribution of electron density and reactivity. These electronic differences manifest in their behavior in various chemical reactions.
At a Glance: Reactivity Comparison
| Reaction Type | 2-Formylpyrrole Derivatives | 3-Formylpyrrole Derivatives | Key Considerations |
| Nucleophilic Addition | Generally less reactive carbonyl due to resonance stabilization. | Generally more reactive carbonyl. | The electrophilicity of the carbonyl carbon is a key factor. |
| Wittig Reaction | Moderate to good yields, requires standard conditions. | Expected to proceed more readily due to higher carbonyl reactivity. | Ylide stability and reaction conditions influence stereoselectivity. |
| Knoevenagel Condensation | Good yields with active methylene compounds under basic catalysis. | Expected to give higher yields or require milder conditions. | The acidity of the active methylene compound and catalyst strength are important. |
| Electrophilic Substitution | Ring is deactivated; substitution occurs primarily at the 4- and 5-positions. | Ring is less deactivated; substitution is directed to the 2- and 5-positions. | The directing effect of the formyl group and the N-substituent are critical. |
| Oxidation | Can undergo Baeyer-Villiger oxidation to form pyrrolinones.[1] | Expected to undergo similar oxidation reactions. | The choice of oxidant is crucial to avoid degradation of the pyrrole ring. |
| Reduction | Readily reduced to the corresponding alcohol or methyl group. | Expected to be reduced under similar or milder conditions. | Chemoselectivity can be achieved with appropriate reducing agents. |
Visualizing the Electronic Differences
The distinct reactivity of 2- and 3-formylpyrrole can be attributed to their different resonance structures, which affect the electron density distribution within the molecules.
Caption: Resonance structures illustrating electron delocalization in 2- and 3-formylpyrrole.
Detailed Reactivity Analysis and Experimental Protocols
Nucleophilic Addition Reactions
The carbonyl group of an aldehyde is electrophilic and susceptible to attack by nucleophiles. The reactivity of the formyl group in formylpyrroles is modulated by the electronic contribution of the pyrrole ring.
Wittig Reaction: This reaction is a powerful method for converting aldehydes into alkenes.[2][3] The reactivity in the Wittig reaction is dependent on the electrophilicity of the carbonyl carbon.
Caption: General scheme of the Wittig reaction with formylpyrroles.
Experimental Protocol: Wittig Reaction of Formylpyrroles
-
Ylide Generation: To a stirred suspension of a phosphonium salt (1.2 equivalents) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Reaction with Formylpyrrole: Cool the ylide solution to 0 °C and add a solution of the 2- or 3-formylpyrrole derivative (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[4]
Experimental Protocol: Knoevenagel Condensation of Formylpyrroles
-
Reaction Setup: In a round-bottom flask, dissolve the 2- or 3-formylpyrrole derivative (1.0 equivalent) and an active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 equivalents) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for 2-8 hours, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Electrophilic Substitution on the Pyrrole Ring
The formyl group is an electron-withdrawing group and therefore deactivates the pyrrole ring towards electrophilic attack. The position of the formyl group dictates the regioselectivity of the substitution.
For 2-formylpyrrole , the C4 and C5 positions are the most activated for electrophilic attack. For 3-formylpyrrole , the C2 and C5 positions are the primary sites of substitution.[5]
Caption: A general experimental workflow for electrophilic substitution on formylpyrroles.
Oxidation and Reduction Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using various oxidizing agents. A notable reaction for 2-formylpyrroles is the Baeyer-Villiger oxidation, which can lead to the formation of pyrrolin-2-ones.[1][6]
Experimental Protocol: Baeyer-Villiger Oxidation of 2-Formylpyrrole [1]
-
Reaction Setup: Dissolve the 2-formylpyrrole derivative (1.0 equivalent) in a suitable solvent like dichloromethane or chloroform.
-
Oxidant Addition: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents), portion-wise at 0 °C.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with a solution of sodium thiosulfate.
-
Purification: Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or to a methyl group via Wolff-Kishner or Clemmensen reduction.[7]
Experimental Protocol: Reduction of Formylpyrrole to Pyrrolylmethanol
-
Reaction Setup: Dissolve the 2- or 3-formylpyrrole derivative (1.0 equivalent) in methanol or ethanol at 0 °C.
-
Reducing Agent Addition: Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Completion and Work-up: Stir the mixture at room temperature for 1-2 hours. Carefully add water to quench the excess reducing agent, followed by dilute hydrochloric acid to adjust the pH to neutral.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the pyrrolylmethanol.
Conclusion
The reactivity of formylpyrrole derivatives is a nuanced subject governed by the electronic interplay between the formyl group and the pyrrole ring. While 2-formylpyrrole derivatives are generally characterized by a less reactive aldehyde and a more deactivated ring system towards electrophiles, 3-formylpyrroles are expected to exhibit greater carbonyl reactivity and a more accessible ring for electrophilic substitution at the C2 and C5 positions. The choice of isomer and the specific reaction conditions are paramount for achieving desired synthetic outcomes. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic use of these versatile building blocks.
References
- 1. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
Evaluating the efficiency of different catalysts for reactions involving Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the efficient synthesis of complex molecules. This guide provides a comparative overview of potential catalysts for common carbon-carbon bond-forming reactions involving Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate, a key building block in medicinal chemistry. Due to a lack of direct comparative studies on this specific substrate, this guide draws upon data from reactions with analogous aromatic and heterocyclic aldehydes to provide a foundation for catalyst selection and optimization.
The aldehyde functionality of this compound is a versatile handle for a variety of transformations, including olefination and condensation reactions. The efficiency of these reactions is highly dependent on the catalyst employed. Below, we evaluate catalysts for two such key reactions: the Wittig reaction and the Knoevenagel condensation.
Catalyst Performance in Carbon-Carbon Bond-Forming Reactions
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes. While often employing stoichiometric phosphonium ylides, catalytic versions are being developed to improve atom economy. For heterocyclic aldehydes, the choice of base and reaction conditions is critical to achieving high yields.
| Catalyst/Reagent System | Substrate Type | Reaction Conditions | Yield (%) | Notes |
| Ph₃P=CH(OMe) / nBuLi | Substituted pyrrole-4-carboxaldehyde | THF, 0 °C, 10 min | 75% | A stoichiometric Wittig reagent is used to generate the ylide in situ. The reaction is rapid at low temperatures.[1] |
| Cyclic Phosphane Oxide Precatalysts / DIPEA | Alkyl, aryl, and heterocyclic aldehydes | Toluene, heat | 60-96% | A catalytic-in-phosphane Wittig reaction has been developed, offering improved efficiency. This system is compatible with a range of heterocyclic aldehydes.[2] |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to an aldehyde, followed by dehydration to yield a new carbon-carbon double bond. This reaction is typically base-catalyzed. A variety of catalysts, ranging from simple amines to solid-supported bases, have been employed.
| Catalyst | Substrate Type | Reaction Conditions | Yield (%) | Notes |
| Tertiary Amines (e.g., Triethylamine) | Aromatic aldehydes | Varies (often reflux in solvent) | Good to excellent | A classic and widely used catalyst for the Knoevenagel condensation.[3] |
| Ammonium Salts | Aromatic aldehydes | Varies | Good to excellent | Can be effective catalysts, sometimes under milder conditions.[3] |
| Weak Inorganic Bases (e.g., NaHCO₃, K₂CO₃) | Aromatic aldehydes | Water, room temperature, 30 min | High | Demonstrates a green chemistry approach with high efficiency and easy product isolation.[4] |
| Imidazole / Diisopropylamine | Aromatic aldehydes | Water, room temperature | Comparable to other weak bases | Effective and mild catalysts for aqueous Knoevenagel condensations.[4] |
Experimental Protocols
Representative Protocol for a Wittig Reaction with a Pyrrole Carboxaldehyde
This protocol is adapted from the one-carbon homologation of a substituted pyrrole carboxaldehyde.[1]
Materials:
-
(Methoxymethyl)triphenylphosphonium chloride
-
n-Butyllithium (nBuLi) in hexane
-
Tert-butyl 3-(3-(allyloxy)-3-oxopropyl)-4-formyl-1H-pyrrole-2-carboxylate (or this compound)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate (AcOEt)
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a suspension of (methoxymethyl)triphenylphosphonium chloride in anhydrous THF at 0 °C, add n-butyllithium dropwise.
-
Stir the resulting mixture at 0 °C for 1 hour to generate the phosphonium ylide.
-
To this solution, add a solution of the pyrrole carboxaldehyde in THF.
-
Stir the reaction mixture at 0 °C for 10 minutes.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired vinyl ether.
General Protocol for a Base-Catalyzed Aqueous Knoevenagel Condensation
This protocol is based on a green chemistry approach to the Knoevenagel condensation.[4]
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Weak inorganic base (e.g., NaHCO₃, K₂CO₃, or sodium acetate)
-
Water
Procedure:
-
In a suitable flask, dissolve the this compound and malononitrile in water.
-
Add the base catalyst to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
The product is expected to precipitate from the aqueous solution.
-
Collect the solid product by suction filtration.
-
Wash the product with water and dry.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate a typical workflow for evaluating catalyst efficiency and the logical relationship in a catalytic cycle.
Caption: General workflow for screening and optimizing catalysts for a chemical reaction.
Caption: Simplified Knoevenagel condensation catalytic cycle.
References
Benchmarking the synthesis of pyrrole-3-carboxylic acids from different starting materials
Pyrrole-3-carboxylic acid and its derivatives are crucial structural motifs in a wide array of biologically active compounds and functional materials. Their synthesis is a key step in the development of new pharmaceuticals and agrochemicals. This guide provides a comparative benchmark of major synthetic routes to pyrrole-3-carboxylic acids, focusing on different starting materials, reaction efficiency, and procedural details for researchers, scientists, and drug development professionals.
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a classical and versatile method for constructing the pyrrole ring.[1] The reaction involves the condensation of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.[1] This approach is particularly effective for producing ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids.[2] A significant advancement is the development of a one-step continuous flow synthesis that utilizes the HBr byproduct to hydrolyze tert-butyl ester intermediates in situ, directly yielding the carboxylic acid.[3][4][5]
Caption: General workflow for the Hantzsch synthesis of pyrrole-3-carboxylic acids.
Performance Data
| Starting Material (β-Ketoester) | Starting Material (α-Haloketone) | Amine | Yield (%) | Reference |
| tert-Butyl acetoacetate | 2-Bromoacetophenone | Benzylamine | 63 | [4] |
| tert-Butyl acetoacetate | 2-Bromo-4'-methylacetophenone | Benzylamine | 75 | [4] |
| tert-Butyl acetoacetate | 2-Bromo-4'-methoxyacetophenone | Cyclohexylamine | 82 | [4] |
| tert-Butyl acetoacetate | 2-Bromo-4'-fluoroacetophenone | Allylamine | 71 | [4] |
| tert-Butyl acetoacetate | 2-Bromo-4'-chloroacetophenone | Ammonium carbamate | 85 | [4] |
| Ethyl acetoacetate | Chloroacetone | Ammonia | N/A | [2] |
Experimental Protocol: One-Step Continuous Flow Synthesis[4]
This protocol describes the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid.
-
Solution Preparation :
-
Solution A : Prepare a solution of tert-butyl acetoacetate (1.0 M), benzylamine (1.0 M), and diisopropylethylamine (DIPEA) (1.1 M) in dimethylformamide (DMF).
-
Solution B : Prepare a solution of 2-bromoacetophenone (1.0 M) in DMF.
-
-
Flow Reaction Setup :
-
Use a microreactor system (e.g., a Syrris Africa or Asia system) equipped with two pumps and a glass microreactor chip (e.g., 250 μL).[3]
-
Pump Solution A and Solution B at equal flow rates (e.g., 50 μL/min each) into a T-junction mixer.
-
Pass the combined stream through the microreactor heated to 200 °C. The residence time is approximately 8 minutes.[5]
-
-
Work-up and Purification :
-
The output stream is collected. The HBr generated as a byproduct facilitates the in situ hydrolysis of the tert-butyl ester.[4]
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure pyrrole-3-carboxylic acid.
-
Van Leusen Pyrrole Synthesis
The Van Leusen reaction is a powerful method for creating the pyrrole ring system from Michael acceptors (α,β-unsaturated ketones, esters, or nitriles) and tosylmethyl isocyanide (TosMIC).[6][7] This [3+2] cycloaddition is base-catalyzed and offers a direct route to 3,4-disubstituted pyrroles.[8] It is particularly useful for synthesizing pyrrole-3-carboxylic acid esters, which can be subsequently hydrolyzed.[8][9]
Caption: General workflow for the Van Leusen synthesis of pyrrole-3-carboxylic acids.
Performance Data
| Starting Material (Michael Acceptor) | Base | Product | Yield (%) | Reference |
| Ethyl 3-(trifluoromethyl)acrylate | Sodium hydride (NaH) | Ethyl 4-(trifluoromethyl)pyrrole-3-carboxylate | 65-70 | [9] |
| Various enones | Potassium carbonate (K₂CO₃) | 3-Aroyl-4-heteroarylpyrroles | 65-80 | [10][11] |
| α,β-Unsaturated esters | Sodium hydride (NaH) | 3,4-disubstituted pyrrole esters | N/A | [8] |
Experimental Protocol: Synthesis of Ethyl 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylate[9]
-
Reaction Setup :
-
To a stirred suspension of sodium hydride (NaH) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and diethyl ether, add a solution of ethyl 3-(trifluoromethyl)acrylate and tosylmethyl isocyanide (TosMIC) in ether at room temperature under a nitrogen atmosphere.
-
-
Reaction Progression :
-
Stir the mixture at room temperature for 1 hour.
-
Add methyl iodide and continue stirring for an additional 2 hours.
-
-
Work-up and Purification :
-
Carefully quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pyrrole-3-carboxylate ester.
-
-
Hydrolysis :
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a straightforward method for preparing pyrroles by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[13][14] While highly efficient for many pyrrole derivatives, its application to directly form pyrrole-3-carboxylic acids is less common and usually requires starting with a 1,4-dicarbonyl compound that already contains a protected carboxylate group at the desired position. The reaction is often catalyzed by weak acids like acetic acid or solid acids such as silica sulfuric acid.[13][15]
Caption: General workflow for the Paal-Knorr synthesis applied to pyrrole-3-carboxylates.
Performance Data
The Paal-Knorr synthesis is widely reported for general pyrrole synthesis with yields often exceeding 60%, but specific data for pyrrole-3-carboxylic acid precursors is less consolidated.[15] The primary challenge lies in the synthesis of the requisite 1,4-dicarbonyl starting material bearing an ester group.
| Starting Material (1,4-Dicarbonyl) | Amine | Catalyst | Yield (%) | Reference |
| Hexane-2,5-dione | Aniline | Acetic Acid | >60 (General) | [15] |
| Hexane-2,5-dione | Various amines | Silica sulfuric acid | 98 (General) | [15] |
| 2,5-Dimethoxytetrahydrofuran | Various amines | Iron(III) chloride | Good to Excellent | [16] |
Experimental Protocol: General Paal-Knorr Pyrrole Condensation[15]
-
Reaction Setup :
-
In a round-bottom flask, mix the 1,4-dicarbonyl compound (1 mmol), the primary amine or ammonia source (1.2 mmol), and a catalytic amount of a weak acid (e.g., acetic acid) or a solid acid catalyst (e.g., silica sulfuric acid).
-
-
Reaction Conditions :
-
Work-up and Purification :
-
If a solid catalyst is used, filter it off.
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting pyrrole ester by recrystallization or column chromatography.
-
-
Hydrolysis :
-
Perform a standard ester hydrolysis to obtain the pyrrole-3-carboxylic acid.
-
Summary Comparison
Caption: Comparison of advantages and disadvantages for each synthetic route.
References
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. syrris.com [syrris.com]
- 4. syrris.com [syrris.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Van Leusen Reaction [organic-chemistry.org]
- 8. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 14. grokipedia.com [grokipedia.com]
- 15. rgmcet.edu.in [rgmcet.edu.in]
- 16. Pyrrole synthesis [organic-chemistry.org]
A Comparative Analysis of the Biological Activities of 2-Formylpyrrole Natural Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various 2-formylpyrrole natural products. These compounds, found in a diverse range of natural sources, have garnered significant interest in the scientific community for their potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for cited bioassays, and visualizes relevant biological pathways to offer an objective assessment of their performance against various biological targets.
Overview of Biological Activities
2-Formylpyrrole natural products exhibit a broad spectrum of biological activities, including antiproliferative, anti-inflammatory, antioxidant, hepatoprotective, and antimicrobial effects. The unique structural features of these compounds contribute to their diverse pharmacological profiles, making them promising candidates for further investigation in drug discovery and development.
Quantitative Bioactivity Data
The following tables summarize the quantitative data for the biological activities of selected 2-formylpyrrole natural products, providing a basis for comparison of their potency.
Table 1: Antiproliferative Activity of 2-Formylpyrrole Natural Products
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Pyrrolezanthine | A-549 (Lung Carcinoma) | Cytotoxic | 38.3 | [1] |
| Pyrrolezanthine | SW480 (Colon Adenocarcinoma) | Cytotoxic | 33.7 | [1] |
Table 2: Anti-inflammatory Activity of 2-Formylpyrrole Natural Products
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Pyrrolezanthine | Nitric Oxide (NO) Production Inhibition | RAW 264.7 (Macrophage) | 58.8 | [1] |
Table 3: Enzyme Inhibitory Activity of 2-Formylpyrrole Natural Products
| Compound | Target Enzyme | Activity | IC50 (µM) | Reference |
| Mycalenitrile-15 | Protein-Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 8.6 | |
| Mycalenitrile-16 | Protein-Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 3.1 |
Table 4: Hepatoprotective Activity of 2-Formylpyrrole Natural Products
| Compound | Assay | Concentration | Cell Viability (%) | Reference |
| 4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid (PBA) | D-galactosamine-induced toxicity in rat hepatocytes | 0.1 µM | 64.4 ± 3.9 | [1] |
| PBA methyl ether | D-galactosamine-induced toxicity in rat hepatocytes | 0.1 µM | 65.8 ± 5.6 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antiproliferative Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Procedure:
-
Cell Seeding: Human cancer cell lines (e.g., A-549 lung carcinoma, SW480 colon adenocarcinoma) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Pyrrolezanthine) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity Assay (Nitric Oxide Production Inhibition)
Objective: To assess the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Pyrrolezanthine) for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light.
-
Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of NO production (IC50) is determined from the dose-response curve.
Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To evaluate the free radical scavenging capacity of a compound.
Procedure:
-
Sample Preparation: A stock solution of the test compound is prepared in methanol and serially diluted to various concentrations.
-
Reaction Mixture: 100 µL of each dilution is mixed with 100 µL of a 0.2 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Calculation: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is determined.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and experimental designs.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of tert-butyl 2-formyl-1H-pyrrole-1-carboxylate, ensuring compliance and minimizing risk.
Hazard Profile: this compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1][2] Improper disposal can lead to environmental harm and potential health risks. Therefore, adherence to established protocols is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Lab coat
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[3]
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically. The following steps provide a clear, procedural guide for its safe disposal.
Step 1: Waste Identification and Classification
-
Identify the Waste: Confirm that the waste product is indeed this compound and note any contaminants that may be present.
-
Classify the Waste: Based on its hazard profile, this compound should be treated as hazardous chemical waste.
Step 2: Segregation of Waste
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react dangerously. For instance, acids should be stored separately from bases.
-
Designated Containers: Use a designated waste container specifically for this type of organic chemical waste.
Step 3: Waste Container Selection and Labeling
-
Container Choice: The waste container must be in good condition, free of leaks or cracks, and made of a material compatible with the chemical. A container with a secure, screw-on cap is required to prevent spills.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The date when the waste was first added to the container.
-
The primary hazards (e.g., "Irritant").
-
Step 4: Storage of Chemical Waste
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be near the point of generation.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills. The secondary container should be able to hold at least 110% of the volume of the primary container.
-
Storage Limits: Adhere to institutional and local regulations regarding the maximum quantity of hazardous waste that can be stored in a satellite accumulation area and the maximum time allowed for storage before it must be collected by a licensed disposal service.
Step 5: Arranging for Professional Disposal
-
Licensed Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. Ensure all labeling and container requirements are met before the scheduled pickup.
Quantitative Data for Hazardous Waste Storage
While specific quantitative data for this compound is not available, the following table summarizes general guidelines for the storage of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline |
| Maximum Quantity in SAA | Up to 55 gallons of a single hazardous waste stream. |
| Storage Time Limit in SAA | Typically up to 90 days from the accumulation start date, but can be up to one year for smaller quantities in some jurisdictions. |
| Secondary Containment Volume | Must be able to contain 110% of the volume of the largest primary container. |
| pH for Drain Disposal (Not for this chemical) | For some dilute aqueous, non-hazardous waste, the pH must be between 5.5 and 10.5 for drain disposal. This is not applicable to the current chemical. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety protocols and your local regulations for any additional requirements.
References
Personal protective equipment for handling Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The following personal protective equipment is mandatory to mitigate these risks.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][5] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][4] | Prevents skin contact which can lead to irritation. Gloves must be inspected before use and disposed of properly after handling.[3] |
| Body Protection | A lab coat or a chemical-resistant suit.[3] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation.[4] | Minimizes the risk of inhaling dust or vapors that can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
Due to its nature as a solid chemical that may be air-sensitive, specific procedures must be followed for weighing and transferring.
Experimental Protocol: Weighing and Transferring this compound
-
Preparation:
-
Ensure the work area, such as a fume hood or a glovebox, is clean and prepared.
-
If the compound is determined to be air-sensitive, perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) within a glovebox.[2]
-
Pre-weigh a clean, dry, and sealed receiving vessel.
-
-
Weighing:
-
Inside the controlled environment (fume hood or glovebox), carefully open the container of this compound.
-
Using a clean, dry spatula, transfer the desired amount of the solid to the pre-weighed receiving vessel.
-
To avoid generating dust, handle the solid gently.[3]
-
Securely close both the primary container and the receiving vessel before removing them from the controlled environment.
-
-
Transfer:
-
If transferring the solid directly to a reaction, ensure a positive flow of inert gas into the reaction vessel.[2]
-
Use a powder funnel to prevent the solid from adhering to the sides of the flask.[2]
-
Alternatively, dissolve the weighed solid in a suitable, dry solvent within the controlled atmosphere and transfer the resulting solution via a cannula or syringe.[2]
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure safety.
Disposal of Chemical Waste:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Items such as used gloves, weighing paper, and disposable labware that have come into contact with the chemical should be considered hazardous waste. These should be collected in a designated, sealed container.[1]
-
Disposal Route: All chemical waste must be disposed of through an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.[4][5]
Decontamination Protocol:
-
Equipment Cleaning:
-
All non-disposable equipment (glassware, spatulas, etc.) should be decontaminated promptly after use.
-
Initially, rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood to dissolve any residual compound. Collect this solvent rinse as hazardous waste.
-
Wash the rinsed equipment thoroughly with soap and water.
-
Perform a final rinse with deionized water and allow to dry completely.
-
-
Work Area Decontamination:
-
Wipe down the work surface in the fume hood or glovebox with a cloth dampened with a suitable solvent, followed by a soap and water wash.
-
Dispose of all cleaning materials as hazardous waste.
-
Workflow and Logical Relationships
The following diagram illustrates the key stages for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
